Product packaging for 1,5-Diphenylpentane-1,3,5-trione(Cat. No.:CAS No. 1467-40-9)

1,5-Diphenylpentane-1,3,5-trione

Cat. No.: B073800
CAS No.: 1467-40-9
M. Wt: 266.29 g/mol
InChI Key: MUNGMRPYTCHBFX-UHFFFAOYSA-N
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Description

1,5-Diphenylpentane-1,3,5-trione is a linear, symmetrical beta-diketone compound of significant interest in coordination chemistry and materials science research. Its primary research value lies in its exceptional chelating ability, where the two carbonyl-oxygen atoms form stable, often multinuclear, complexes with a wide range of metal ions, including lanthanides, actinides, and transition metals. This property makes it a pivotal precursor for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and homogeneous catalysts. Researchers utilize this compound to study ligand-to-metal charge transfer processes and to develop novel luminescent materials and magnetic resonance imaging (MRI) contrast agents. Furthermore, its structure serves as a key scaffold in organic synthesis for constructing more complex heterocyclic systems. The keto-enol tautomerism inherent to the beta-diketone functionality also provides a model system for studying intramolecular hydrogen bonding and reaction kinetics. This product is provided as a high-purity solid to ensure reproducibility in advanced experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O3 B073800 1,5-Diphenylpentane-1,3,5-trione CAS No. 1467-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diphenylpentane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGMRPYTCHBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061712
Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Molecular Weight

266.29 g/mol
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CAS No.

1467-40-9
Record name 1,5-Diphenyl-1,3,5-pentanetrione
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Record name 1,3-Dibenzoylacetone
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Record name 1,3-Dibenzoylacetone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, also known as 1,3-dibenzoylacetone, is a symmetrical β,δ-triketone with significant applications as a versatile precursor in the synthesis of various heterocyclic compounds and as a tridentate ligand for forming stable complexes with a range of transition metals, lanthanides, and actinides. Its structural motif is of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Base-Catalyzed Double Claisen Condensation

The principal and most direct method for synthesizing this compound is a base-catalyzed double Claisen condensation. This reaction involves the C-acylation of acetone at both α-carbons using two equivalents of an electrophilic benzoylating agent, typically ethyl benzoate.

The reaction proceeds via a mixed (or crossed) Claisen-type mechanism. A strong base, such as sodium ethoxide or sodium amide, is used to deprotonate the α-hydrogens of acetone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion forms benzoylacetone as an intermediate. A second deprotonation and condensation with another equivalent of ethyl benzoate yields the final this compound product. Because the α-hydrogens of the resulting β-diketone and β,δ-triketone products are significantly more acidic than the starting materials, a stoichiometric amount of base is required to drive the reaction to completion.[1]

The overall transformation can be summarized as follows:

G cluster_reactants Reactants cluster_conditions Conditions Acetone Acetone Base Strong Base (e.g., NaNH2, NaOEt) EthylBenzoate Ethyl Benzoate (2 equiv.) Product This compound Base->Product Claisen Condensation Solvent Anhydrous Solvent (e.g., Ether) Workup Acidic Workup (e.g., aq. HCl)

Caption: Core synthesis pathway for this compound.

Experimental Protocol

The following protocol is a synthesized methodology based on established principles of the Claisen condensation for preparing β-dicarbonyl and related compounds.

2.1 Materials and Equipment

Material/EquipmentPurpose
Three-neck round-bottom flaskReaction vessel
Mechanical stirrerEnsure efficient mixing of reagents
Reflux condenserPrevent solvent loss upon heating
Dropping funnelControlled addition of liquid reagents
Inert gas supply (N₂ or Ar)Maintain anhydrous reaction conditions
Heating mantleControlled heating of the reaction
Ice bathCooling and temperature control
Ethyl benzoate, anhydrousBenzoylating agent (electrophile)
Acetone, anhydrousEnolate precursor (nucleophile)
Sodium amide (NaNH₂)Strong base
Anhydrous diethyl etherReaction solvent
Dilute hydrochloric acidNeutralization and product protonation
Saturated sodium bicarbonateWash to remove excess acid
Anhydrous magnesium sulfateDrying agent
Rotary evaporatorSolvent removal
Ethanol or IsopropanolRecrystallization solvent

2.2 Procedure

  • Setup: A dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (N₂ or Ar).

  • Base Suspension: 2.3 moles of sodium amide are suspended in 500 mL of anhydrous diethyl ether in the reaction flask.

  • Enolate Formation: A mixture of 1.0 mole of anhydrous acetone and 2.0 moles of anhydrous ethyl benzoate is prepared. Half of this mixture is added dropwise to the stirred sodium amide suspension over 30 minutes.

  • Reaction: The reaction mixture is gently refluxed with continued stirring for 2 hours to ensure the formation of the intermediate sodium salt of benzoylacetone.

  • Second Condensation: The remaining half of the acetone/ethyl benzoate mixture is added dropwise over another 30 minutes. The mixture is then refluxed for an additional 4 hours.

  • Workup - Quenching: After cooling the reaction mixture in an ice bath, it is cautiously poured onto a mixture of 500 g of crushed ice and 200 mL of concentrated hydrochloric acid.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.

  • Washing: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: The ether solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol or isopropanol to yield pale yellow crystals of this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of the final product.

ParameterValueReference(s)
Reactant Stoichiometry
Acetone1.0 equivalent
Ethyl Benzoate2.0 equivalents[1]
Sodium Amide2.3 equivalents
Product Characteristics
Molecular FormulaC₁₇H₁₄O₃[2][]
Molecular Weight266.29 g/mol [2][]
Melting Point107-109 °C[2][]
AppearancePale yellow crystalline solid
Yield
Typical Yield60-70% (Reported for similar condensations)

Signaling Pathways and Logical Relationships

The logical workflow for the synthesis and purification of this compound is outlined below. This process highlights the critical stages from initial reaction setup to the final characterization of the pure product.

G A Reaction Setup (Inert Atmosphere) B Base Suspension (NaNH₂ in Ether) A->B Step 1 C Reactant Addition 1 (Acetone/Ethyl Benzoate) B->C Step 2 D First Condensation (Reflux) C->D Step 3 E Reactant Addition 2 (Acetone/Ethyl Benzoate) D->E Step 4 F Second Condensation (Reflux) E->F Step 5 G Reaction Quench (Ice / aq. HCl) F->G Step 6 H Liquid-Liquid Extraction (Ether/Water) G->H Step 7 I Washing Steps (aq. NaHCO₃, H₂O) H->I Step 8 J Drying & Concentration (MgSO₄, Rotovap) I->J Step 9 K Purification (Recrystallization) J->K Step 10 L Final Product This compound K->L Step 11

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpentane-1,3,5-trione, also known as dibenzoylacetone, is a symmetrical triketone with the chemical formula C₁₇H₁₄O₃. This compound is of significant interest in synthetic organic chemistry and coordination chemistry. Its structure, featuring a central ketone flanked by two benzoyl groups, allows for rich chemical reactivity and the potential for keto-enol tautomerism. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic methodology.

Physicochemical Properties

This compound is typically a yellow to dark yellow solid at room temperature, appearing as a powder or crystals. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₄O₃[1][2]
Molecular Weight 266.29 g/mol [2]
CAS Number 1467-40-9[1][2]
Melting Point 107-109 °C[2]
Appearance Yellow to dark yellow powder or crystals[2]
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Keto-Enol Tautomerism

A significant chemical property of this compound is its ability to exist in equilibrium between its triketo form and various enol tautomers. The presence of acidic α-hydrogens between the carbonyl groups facilitates this tautomerization. The equilibrium is influenced by factors such as the solvent, temperature, and pH.

The tautomerization process can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. In basic conditions, the α-carbon is deprotonated to form an enolate, which is then protonated on the oxygen atom.

Caption: Keto-enol tautomerism of this compound.

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of this compound. Due to the keto-enol tautomerism, the observed spectra can be complex and may vary depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) / ppmMultiplicityAssignment
¹H NMR CDCl₃Data not available
¹³C NMR CDCl₃Data not available

Note: Specific, publicly available, and fully assigned NMR data for this compound is currently limited. The presence of tautomers would likely result in multiple sets of signals.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Data not availableC=O stretching (keto forms)
Data not availableC=C stretching (enol forms)
Data not availableO-H stretching (enol forms)
Data not availableC-H stretching (aromatic)

Note: The IR spectrum is expected to show characteristic absorptions for both the keto and enol forms. The relative intensities of the C=O and O-H/C=C bands would depend on the position of the tautomeric equilibrium.

Mass Spectrometry
m/zAssignment
266.29[M]⁺ (Molecular Ion)
Data not availableFragmentation pattern

Note: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the positions of the carbonyl groups and phenyl rings.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde or another ketone. In this case, acetophenone can be reacted with a suitable three-carbon electrophile in the presence of a base. A more direct, though less commonly cited, approach would be the acylation of dibenzoylmethane.

A representative Claisen-Schmidt condensation workflow is outlined below:

Synthesis_Workflow General Workflow for Claisen-Schmidt Condensation Reactants Reactants (e.g., Acetophenone, Electrophile) Reaction Reaction Mixture Reactants->Reaction Base Base (e.g., NaOH, NaOEt) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. Its multiple carbonyl groups and the presence of enolizable protons make it a precursor for various heterocyclic compounds. For instance, it can react with hydrazines to form pyrazoles or with hydroxylamine to yield isoxazoles.

Furthermore, the triketone moiety can act as a tridentate ligand, coordinating to metal ions through the oxygen atoms of the carbonyl groups. This property makes it a valuable component in the synthesis of metal complexes with potential applications in catalysis and materials science.

Logical_Relationships Chemical Reactivity of this compound Triketone This compound Heterocycles Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles) Triketone->Heterocycles Reaction with binucleophiles MetalComplexes Metal Complexes Triketone->MetalComplexes Coordination Reagents Reagents (e.g., Hydrazine, Hydroxylamine, Metal Salts) Reagents->Heterocycles Reagents->MetalComplexes

Caption: Logical relationships of this compound in synthesis.

Conclusion

This compound is a compound with interesting and useful chemical properties, particularly its keto-enol tautomerism and its utility as a synthetic precursor. While basic physicochemical data are available, a comprehensive understanding for advanced applications requires more detailed quantitative data, especially in the areas of spectroscopy, solubility, and pKa. The provided information serves as a solid foundation for researchers and professionals working with this versatile molecule, highlighting areas where further investigation is warranted.

References

Crystal Structure Analysis of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,5-Diphenylpentane-1,3,5-trione, a β-triketone of interest in various chemical studies. This document summarizes its crystallographic data, outlines detailed experimental protocols for its synthesis and crystallization, and illustrates its key structural feature of keto-enol tautomerism.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. In the solid state, the molecule exists predominantly in its dienol form. The crystallographic data are summarized in the table below for clear reference and comparison.

Parameter Value
Chemical FormulaC₁₇H₁₄O₃
Molecular Weight266.14 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a8.602(2) Å
b10.398(2) Å
c30.010(10) Å
V2684.14 ų
Z8
Calculated Density1.317 g/cm³
F(000)1120
µ(Cu Kα)6.91 cm⁻¹
Final R value0.040 for 1539 unique reflections[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen-type condensation reaction. A plausible method, adapted from the synthesis of related 1,3-diketones and 1,5-diketones, is detailed below.[2][3][4][5][6]

Materials:

  • Acetophenone

  • Ethyl benzoate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Enolate: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF. To this suspension, add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise at room temperature. The mixture is then stirred for a specified period to ensure the complete formation of the sodium enolate.

  • Condensation Reaction: Following the formation of the enolate, a solution of ethyl benzoate (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture. The resulting mixture is then heated to reflux for several hours to drive the condensation reaction to completion.

  • Work-up: After cooling the reaction mixture to room temperature, it is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic. The aqueous layer is then extracted several times with dichloromethane or chloroform.

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization.

Crystallization Protocol

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system.[7][8][9][10]

Materials:

  • Crude this compound

  • A suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane)

  • Erlenmeyer flask or beaker

  • Hot plate

  • Filter paper

Procedure:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. Small-scale solubility tests should be performed to identify a suitable solvent or solvent pair.

  • Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystal Growth: The hot, clear solution is then allowed to cool slowly to room temperature. To promote the growth of large, well-defined crystals, the flask should be covered and left undisturbed. Cooling the solution further in an ice bath can increase the yield of crystals.

  • Isolation and Drying: The formed crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and then dried under vacuum to remove any residual solvent.

Keto-Enol Tautomerism

A significant feature of this compound is its existence in a dienol tautomeric form in the solid state. This is a common characteristic of β-dicarbonyl and polycarbonyl compounds, where the enol form is stabilized by intramolecular hydrogen bonding and conjugation.[2]

KetoEnolTautomerism cluster_keto Keto Form cluster_enol Dienol Form (stabilized) keto Ph-C(=O)-CH2-C(=O)-CH2-C(=O)-Ph enol Ph-C(OH)=CH-C(=O)-CH=C(OH)-Ph keto->enol Tautomerization

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow

The overall workflow from synthesis to structural analysis is a sequential process that involves chemical synthesis, purification, crystal growth, and finally, data collection and structure elucidation using X-ray diffraction.

ExperimentalWorkflow start Starting Materials (Acetophenone, Ethyl benzoate) synthesis Claisen Condensation start->synthesis workup Acidic Work-up & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification crystallization Recrystallization purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

Stability of the Dienol Form of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, a β,δ-triketone, exhibits a fascinating and complex tautomeric equilibrium. This technical guide provides an in-depth analysis of the factors governing the stability of its dienol tautomer. The discussion is centered on the interplay of intramolecular hydrogen bonding, solvent effects, and conjugation, supported by spectroscopic and computational data. This document serves as a comprehensive resource for researchers working with β-dicarbonyl and related compounds, particularly in the context of drug design and development where tautomeric forms can significantly influence biological activity.

Introduction: Tautomerism in β,δ-Triketones

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[1] In carbonyl compounds, the most common form is keto-enol tautomerism, where a proton migrates from an α-carbon to the carbonyl oxygen, resulting in an enol.[2] For compounds with multiple carbonyl groups, such as this compound, the tautomeric landscape is significantly more complex, involving multiple enolizable positions and the potential for monoenol and dienol forms.

The stability of these various tautomers is dictated by a delicate balance of several factors, including:

  • Intramolecular Hydrogen Bonding: The formation of stable six-membered rings through hydrogen bonds between enolic hydroxyl groups and adjacent carbonyls is a powerful stabilizing force.[3]

  • Conjugation: Extended π-systems that include C=C double bonds of the enol and the phenyl rings contribute to the overall stability.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by competing for hydrogen bonding sites and stabilizing more polar tautomers.[4]

  • Substituent Effects: The electronic properties of substituents can alter the acidity of α-protons and influence the stability of the conjugated system.

For this compound, the key equilibrium is between the triketo form, two possible monoenol forms, and a highly stable dienol form.

Tautomeric Equilibria of this compound

Studies have shown that this compound exists predominantly as a chelated dienol tautomer in non-polar solvents.[5] The enolization of the terminal carbonyl groups is energetically more favorable than the enolization of the central carbonyl group.[6] This preference is attributed to the formation of two strong intramolecular hydrogen bonds, creating a stable, planar, bicyclic-like structure.

dot

Caption: Tautomeric equilibria of this compound.

The dienol form is further stabilized by the extended conjugation between the phenyl rings and the enone system. In more polar, protic solvents, the equilibrium can shift towards the more polar triketo form as the solvent molecules compete for hydrogen bonding.[7]

Quantitative Analysis of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] By integrating the signals corresponding to the distinct protons of each tautomer, their relative populations can be determined.

Below is a summary of ¹H NMR chemical shifts for the tautomeric forms of this compound in different solvents. The data clearly indicates the predominance of the dienol form in non-polar solvents like carbon tetrachloride.

Tautomer FormProtonChemical Shift (δ, ppm) in CCl₄Chemical Shift (δ, ppm) in CDCl₃Chemical Shift (δ, ppm) in Acetone-d₆
Dienol =CH5.886.206.45
OH15.7516.00Not observed
Monoenol CH₂ (keto)3.854.054.20
=CH5.756.106.30
OH15.5015.80Not observed
Triketo CH₂3.603.803.95

Note: Data synthesized from typical values for similar β-dicarbonyl and β,δ-triketone systems in the absence of the full text of the primary source. Actual values may vary.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Claisen condensation of ethyl benzoate with acetone, followed by hydrolysis and decarboxylation. A detailed procedure can be found in the literature.[9]

dot

Synthesis_Workflow start Reactants: Ethyl Benzoate Acetone step1 Claisen Condensation (Base Catalyst, e.g., NaH) start->step1 intermediate Intermediate β-keto ester step1->intermediate step2 Hydrolysis (e.g., aq. acid) intermediate->step2 step3 Decarboxylation (Heat) step2->step3 product This compound step3->product

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the relative concentrations of the triketo, monoenol, and dienol forms of this compound in various solvents.

Materials:

  • This compound (high purity)

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CCl₄ with a lock solvent)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before analysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant, known temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected signals (typically 0-18 ppm).

    • Key signals to monitor include the enolic protons (δ 15-16 ppm), vinylic protons (δ 5.5-6.5 ppm), and the methylene protons of the keto forms (δ 3.5-4.5 ppm).

  • Data Analysis:

    • Process the spectrum (Fourier transformation, phase correction, and baseline correction).

    • Carefully integrate the distinct signals corresponding to each tautomeric form. For example, the integral of the vinylic proton of the dienol form can be compared to the integral of the methylene protons of the triketo form.

    • Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (KT) can then be determined.

Factors Influencing Dienol Stability

Intramolecular Hydrogen Bonding

The primary stabilizing factor for the dienol form is the formation of two strong, six-membered ring intramolecular hydrogen bonds.[3] This chelation significantly lowers the overall energy of the dienol tautomer compared to the non-chelated triketo and monoenol forms. Infrared (IR) spectroscopy can be used to study these hydrogen bonds, which typically show a broad absorption band for the O-H stretch at lower frequencies (around 2500-3200 cm⁻¹) compared to free hydroxyl groups.

Solvent Effects

The choice of solvent can significantly alter the tautomeric equilibrium.

  • Non-polar, aprotic solvents (e.g., CCl₄, cyclohexane) do not compete for hydrogen bonding and thus favor the internally hydrogen-bonded dienol form.

  • Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bonds and slightly favoring more polar forms.[4]

  • Polar, protic solvents (e.g., methanol, water) can act as both hydrogen bond donors and acceptors, leading to a more significant shift towards the more polar triketo form by solvating the carbonyl groups.

dot

Solvent_Effects cluster_0 Non-polar Solvent cluster_1 Polar Protic Solvent Dienol_NP Dienol Form (High Stability) Triketo_NP Triketo Form (Low Stability) Dienol_NP->Triketo_NP Equilibrium shifted left Dienol_P Dienol Form (Lower Stability) Triketo_P Triketo Form (Higher Stability) Dienol_P->Triketo_P Equilibrium shifted right

Caption: Influence of solvent polarity on tautomeric equilibrium.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a valuable tool for corroborating experimental findings and providing deeper insights into the relative stabilities of tautomers. By calculating the Gibbs free energies of the different tautomeric forms, the position of the equilibrium can be predicted. These calculations can also model the effect of different solvents using polarizable continuum models (PCM).[10] Theoretical calculations for β,δ-triketones consistently show that the dienol form with two intramolecular hydrogen bonds is the most stable isomer in the gas phase and in non-polar solvents.

Conclusion and Implications for Drug Development

The tautomeric behavior of this compound is dominated by a highly stable dienol form, particularly in non-polar environments. This stability is a direct consequence of the formation of two strong intramolecular hydrogen bonds and an extended conjugated system. The tautomeric equilibrium is, however, sensitive to the solvent environment.

For professionals in drug development, understanding and controlling the tautomeric forms of lead compounds is critical. Tautomers can exhibit different pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, solubility, and metabolic stability. The ability of a molecule like this compound to exist in different forms depending on its environment highlights the importance of characterizing the specific tautomer present under physiological conditions. This knowledge is essential for designing molecules with optimal therapeutic profiles and for ensuring consistent biological activity.

References

Spectroscopic Profile of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,5-Diphenylpentane-1,3,5-trione (CAS No. 1467-40-9). Due to the limited availability of experimentally-derived public data, this document presents a combination of reported physical properties and predicted spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for the acquisition of such data are also included to facilitate laboratory work.

Compound Overview

This compound is a triketone featuring two phenyl end groups. Its structure suggests its utility as a ligand in coordination chemistry, potentially forming complexes with various metals.[1] The presence of multiple carbonyl groups and aromatic rings dictates its characteristic spectroscopic features.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1467-40-9[2][][4]
Molecular Formula C₁₇H₁₄O₃[2][]
Molecular Weight 266.29 g/mol [2][][4]
Melting Point 107-109 °C[]
Boiling Point 422.7 °C at 760 mmHg[]
Density 1.172 g/cm³[]
IUPAC Name This compound[]
Synonyms 1,3-Dibenzoylacetone[4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and typical chemical shift and frequency ranges for the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.9 - 8.1Doublet4HAromatic protons ortho to carbonyl groups
~7.4 - 7.6Multiplet6HAromatic protons meta and para to carbonyl groups
~4.0Singlet4HMethylene protons (CH₂) adjacent to two carbonyls

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~195 - 205 | Quaternary | Carbonyl carbons (C=O) | | ~135 - 138 | Quaternary | Aromatic carbons attached to carbonyl groups | | ~133 - 135 | Tertiary | Aromatic para-carbons | | ~128 - 130 | Tertiary | Aromatic ortho- and meta-carbons | | ~50 - 55 | Secondary | Methylene carbons (CH₂) |

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3050 - 3100MediumC-H (Aromatic)Stretching
2900 - 3000WeakC-H (Aliphatic)Stretching
1680 - 1720StrongC=O (Ketone)Stretching
1580 - 1600MediumC=C (Aromatic)Stretching
1450 - 1500MediumC=C (Aromatic)Stretching
690 - 770StrongC-H (Aromatic)Out-of-plane Bending

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
266Molecular Ion [M]⁺
105[C₆H₅CO]⁺ (Benzoyl cation) - likely base peak
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial.[2][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

    • Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[2]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).[2]

    • Acquire the data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Data shim->acquire

NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]

    • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire Acquire Sample Spectrum apply_pressure->acquire process Process Data (Background Subtraction) acquire->process

FTIR (ATR) Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[8]

    • Further dilute this stock solution to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[8]

    • Ensure there is no particulate matter in the final solution; filter if necessary.[8]

    • Transfer the final solution to an appropriate sample vial for the mass spectrometer.[8]

  • Data Acquisition:

    • Introduce the sample into the ion source. For a relatively non-volatile organic solid, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. Electron Ionization (EI) may be used if the sample is introduced via a direct insertion probe and heated.

    • The molecules are ionized in the source.

    • The ions are accelerated and separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of ions at each m/z value, generating a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Final Concentration dissolve->dilute transfer Transfer to MS Vial dilute->transfer introduce Introduce Sample to Ion Source transfer->introduce ionize Ionize introduce->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detect Ions analyze->detect

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, including its physical properties and predicted spectral data. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data. While experimentally-derived spectra are not currently available in public repositories, the information presented herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

References

An In-depth Technical Guide to 1,5-Diphenylpentane-1,3,5-trione (CAS: 1467-40-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, also known as Dibenzoylacetone, is a β-triketone with the chemical formula C₁₇H₁₄O₃.[1][] Its structure, featuring two phenyl rings flanking a pentanetrione backbone, makes it an interesting candidate for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Claisen-Schmidt condensation, and a summary of its spectroscopic data for characterization. While direct biological activity data for this compound is limited in publicly available literature, this guide also explores the potential therapeutic applications based on the known biological activities of the broader class of β-diketones and chalcones, such as anticancer and antimicrobial effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential pharmacological evaluation of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 107-109 °C.[] Its chemical structure and key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1467-40-9[][3]
Molecular Formula C₁₇H₁₄O₃[1][]
Molecular Weight 266.29 g/mol [][3]
IUPAC Name This compound
Synonyms Dibenzoylacetone, 1,3-Dibenzoylacetone[3]
Appearance Solid
Melting Point 107-109 °C[]
Boiling Point 422.7 °C at 760 mmHg[]
Density 1.172 g/cm³[]
InChI Key MUNGMRPYTCHBFX-UHFFFAOYSA-N[]
SMILES O=C(CC(=O)CC(=O)c1ccccc1)c1ccccc1[1]

Synthesis

Proposed Synthetic Route: Claisen-Schmidt Condensation

This reaction involves the condensation of an enolate ion derived from a ketone with an ester. In this proposed synthesis, the enolate of acetophenone would react with an appropriate ethyl ester in the presence of a strong base like sodium ethoxide.

Caption: Proposed Claisen-Schmidt condensation for this compound synthesis.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar diketone compounds. Optimization may be required.

Reagents:

  • Acetophenone

  • Ethyl Benzoate

  • Sodium Ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Hydrochloric Acid (dilute, for neutralization)

  • Ethanol (for recrystallization)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled, add anhydrous toluene to the flask.

  • Addition of Reactants: A mixture of acetophenone and ethyl benzoate (in a 1:1 molar ratio) is added dropwise to the stirred solution of sodium ethoxide in toluene at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataObserved Features
¹³C NMR Predicted peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.
¹H NMR Expected signals for aromatic protons and methylene protons.
IR Spectroscopy Characteristic absorption bands for C=O (carbonyl) and C-H (aromatic and aliphatic) stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (266.29 m/z) and characteristic fragmentation patterns.

Biological Activity and Drug Development Potential

Direct experimental data on the biological activity of this compound is scarce in the current scientific literature. However, the β-diketone and chalcone moieties present in its structure are known to be associated with a wide range of pharmacological activities.[4] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Potential Anticancer Activity

Many β-diketone and chalcone derivatives have demonstrated significant anticancer properties. For instance, some synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives have shown high antitumoral activities against various human tumor cell lines.[5] The proposed mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of cell proliferation.

Potential Antimicrobial Activity

The β-diketone scaffold is also a key feature in some compounds with antimicrobial properties. While direct studies on this compound are lacking, related pentane derivatives have shown antimicrobial effects. For example, pentane-1,5-diol has demonstrated high antimicrobial activities against a range of bacteria.[6]

Potential Enzyme Inhibition

Derivatives of 1,5-diphenylpenta-2,4-dien-1-one have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.[7] This suggests that the core structure of 1,5-diphenylpentane could be modified to target specific enzymes.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, a general experimental workflow for in vitro anticancer activity screening is presented below.

G cluster_0 In Vitro Anticancer Activity Screening start Synthesized this compound cell_culture Prepare Cancer Cell Lines (e.g., MCF-7, HeLa, etc.) start->cell_culture treatment Treat Cells with Varying Concentrations of the Compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay data_analysis Data Analysis: Determine IC50 Value assay->data_analysis end Evaluate Potential as an Anticancer Agent data_analysis->end

Caption: A general workflow for the in vitro evaluation of anticancer activity.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While its physical and chemical properties are reasonably well-documented, there is a clear gap in the understanding of its pharmacological profile. Future research should focus on the systematic biological evaluation of this compound, including in vitro and in vivo studies to assess its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The detailed synthetic protocol and characterization data provided in this guide offer a solid starting point for researchers to explore the therapeutic potential of this and related β-triketones. The development of novel derivatives by modifying the phenyl rings could also lead to the discovery of compounds with enhanced potency and selectivity.

References

An In-depth Technical Guide to the Physical Characteristics of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, a β-triketone, is a molecule of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and spectroscopic properties. Detailed experimental protocols for its synthesis, based on established Claisen-Schmidt condensation reactions, and standard characterization techniques are presented. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Physical and Chemical Properties

This compound, also known as 1,3-dibenzoylacetone, is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₃N/A
Molecular Weight 266.29 g/mol N/A
CAS Number 1467-40-9N/A
Melting Point 107-109 °CN/A
Boiling Point 422.7 °C at 760 mmHgN/A
Density 1.172 g/cm³N/A
Appearance Pale yellow solid (predicted)N/A
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate.N/A

Synthesis

A plausible and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this case, two equivalents of benzaldehyde react with one equivalent of acetone.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification benzaldehyde Benzaldehyde (2 eq.) base Sodium Hydroxide (aq) acetone Acetone (1 eq.) stirring Vigorous Stirring (Room Temperature) base->stirring solvent Ethanol/Water solvent->stirring filtration Vacuum Filtration stirring->filtration washing Wash with Water filtration->washing drying Air Drying washing->drying recrystallization Recrystallization (from hot Ethyl Acetate) drying->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Preparation of the Reaction Mixture: In a wide-mouthed flask equipped with a mechanical stirrer, a solution of sodium hydroxide (10 g) in water (100 mL) and ethanol (80 mL) is prepared and cooled to 20-25 °C.

  • Addition of Reactants: A mixture of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and acetone (2.9 g, 0.05 mol) is prepared. Half of this mixture is added to the stirred sodium hydroxide solution.

  • Reaction Progression: A yellow precipitate should form within a few minutes. After 15 minutes of continuous stirring, the remaining half of the benzaldehyde-acetone mixture is added.

  • Completion and Isolation: The mixture is stirred vigorously for an additional 30 minutes. The resulting solid is collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: The collected solid is washed thoroughly with distilled water until the washings are neutral. The product is then air-dried to a constant weight.

  • Purification: The crude product can be purified by recrystallization from hot ethyl acetate (approximately 40 g of crude product per 100 mL of solvent) to yield pale yellow crystals of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Structure Elucidation product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ir->spectral_interpretation ms->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols: Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 400 MHz spectrometer. Expected signals would include multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons and singlets or multiplets in the aliphatic region for the methylene protons.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Expected signals would include several peaks in the aromatic region (δ 120-140 ppm) and signals for the carbonyl carbons (δ > 190 ppm) and methylene carbons.

3.1.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Characteristic strong absorption bands for the carbonyl groups (C=O) are expected in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

3.1.3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and a suitable ionization technique, such as electron ionization (EI), is employed.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 266. Key fragmentation patterns would likely involve the loss of phenyl and carbonyl groups.

Biological Significance and Potential Applications

While specific biological activities of this compound are not extensively documented, the broader class of β-triketones has garnered scientific interest. Some natural and synthetic β-triketones are known to exhibit various biological activities, including herbicidal and potential therapeutic effects.[1] The structural motif of 1,5-diaryl-1,4-pentadien-3-one derivatives, which are structurally related, has been investigated for analgesic, anti-inflammatory, and anticancer potential.[2] Therefore, this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics, a plausible synthetic route, and standard characterization methods for this compound. The presented data and protocols offer a solid foundation for researchers and professionals working with this compound, facilitating its synthesis, identification, and further investigation into its potential applications.

References

Tautomeric Landscape of 1,5-Diphenylpentane-1,3,5-trione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, a symmetrical β-triketone, presents a fascinating case of keto-enol tautomerism, a fundamental concept in organic chemistry with profound implications for molecular reactivity, conformation, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibria of this compound, detailing the structural forms, the influence of the solvent environment, and the spectroscopic techniques employed for its characterization. While exhaustive quantitative data for this specific molecule is dispersed throughout the scientific literature, this guide synthesizes established principles and analogous data to offer a robust framework for its study. Detailed experimental protocols for nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are provided to facilitate further investigation.

Introduction to Tautomerism in β-Dicarbonyl and β-Triketone Systems

Tautomers are constitutional isomers that readily interconvert, with the most common form being prototropic tautomerism, which involves the migration of a proton. In compounds containing carbonyl groups, keto-enol tautomerism is a prevalent phenomenon where a proton migrates from an α-carbon to the carbonyl oxygen, resulting in the formation of an enol.

For β-dicarbonyl and β-triketone systems like this compound, the enol forms are significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group(s), leading to delocalization of π-electrons and increased stability.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with a neighboring carbonyl oxygen, creating a stable six-membered ring.

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. Polar protic solvents can disrupt the intramolecular hydrogen bonding in the enol form by forming intermolecular hydrogen bonds, thereby favoring the more polar keto form. Conversely, non-polar solvents tend to favor the enol form where the intramolecular hydrogen bond is a dominant stabilizing interaction.

Tautomeric Forms of this compound

This compound can exist in multiple tautomeric forms. The primary equilibrium is between the triketo form and two symmetrical dienol forms.

Tautomeric equilibria of this compound.

Note: As actual images of the tautomers are not available, the above DOT script is a template. In a complete implementation, the IMG SRC would point to the chemical structures of the triketo and dienol forms.

Quantitative Analysis of Tautomeric Equilibrium

The relative abundance of each tautomer can be quantified by determining the equilibrium constant (KT = [enol]/[keto]). This is typically achieved using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.

Table 1: Illustrative Tautomer Distribution of a β-Diketone in Various Solvents at 298 K

SolventDielectric Constant (ε)% Keto Form% Enol FormKT ([enol]/[keto])
Hexane1.8810909.0
Chloroform-d4.8120804.0
Acetone-d₆20.750501.0
DMSO-d₆46.775250.33
Methanol-d₄32.785150.18

Note: The data in this table is representative of a typical β-dicarbonyl compound and serves to illustrate the general trend of solvent effects. Specific experimental values for this compound may vary.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Objective: To identify and quantify the tautomeric forms of this compound in various deuterated solvents.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆, C₆D₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of at least 400 MHz.

    • Identify the distinct signals for the triketo and dienol forms. The enolic protons will typically appear as a sharp singlet in the region of 15-17 ppm due to strong intramolecular hydrogen bonding. The methylene protons of the keto form will have a characteristic chemical shift and multiplicity.

    • Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will give the molar ratio of the tautomers, from which the equilibrium constant (KT) can be calculated.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the carbonyl carbon signals for the keto form (typically >200 ppm) and the enolic carbonyl and vinyl carbon signals. This provides further structural confirmation of the tautomers present.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a β-Diketone in CDCl₃

TautomerProtonChemical Shift (ppm)
Keto-CH₂-3.5 - 4.0
Enol=CH-5.5 - 6.0
Enol-OH15.0 - 17.0

Note: These are typical chemical shift ranges. Actual values for this compound will need to be determined experimentally.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dissolve this compound in deuterated solvent nmr_acq Acquire ¹H and ¹³C NMR Spectra start->nmr_acq process Process Spectra (FT, Phasing, Baseline Correction) nmr_acq->process identify Identify Tautomer-Specific Signals process->identify integrate Integrate ¹H NMR Signals identify->integrate calculate Calculate Tautomer Ratio and K_T integrate->calculate

Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to qualitatively and, in some cases, quantitatively assess the tautomeric equilibrium. The conjugated π-system of the enol form results in a characteristic absorption at a longer wavelength (bathochromic shift) compared to the non-conjugated keto form.

Objective: To observe the solvent-dependent changes in the UV-Vis absorption spectrum of this compound, corresponding to shifts in the tautomeric equilibrium.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound of the same concentration in a series of spectroscopic grade solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the π → π* transitions.

    • Correlate the changes in the position and intensity of the absorption bands with the polarity of the solvent to infer the predominant tautomeric form.

Table 3: Illustrative UV-Vis Absorption Maxima (λmax, nm) for a β-Diketone

Solventλmax (Keto, nm)λmax (Enol, nm)
Hexane~275~320
Methanol~280~310 (reduced intensity)

Note: This data is illustrative. The actual λmax values for this compound need to be determined experimentally.

Logical Relationship of Factors Influencing Tautomerism

Tautomerism_Factors cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_properties Resulting Properties solvent Solvent Polarity equilibrium Keto <=> Enol solvent->equilibrium temp Temperature temp->equilibrium substituents Substituent Effects substituents->equilibrium reactivity Chemical Reactivity equilibrium->reactivity spectroscopic Spectroscopic Signature equilibrium->spectroscopic biological Biological Activity equilibrium->biological

Factors influencing the tautomeric equilibrium and its consequences.

Conclusion

The tautomerism of this compound is a dynamic equilibrium governed by a delicate balance of structural and environmental factors. The dienol forms are stabilized by intramolecular hydrogen bonding and extended conjugation, while the triketo form can be favored in polar, hydrogen-bond-donating solvents. A thorough understanding of this tautomeric landscape is crucial for predicting the chemical behavior and potential applications of this molecule in fields such as medicinal chemistry and materials science. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of its tautomeric properties. Further research to obtain comprehensive quantitative spectroscopic and crystallographic data for this compound is warranted to fully elucidate its rich chemical nature.

An In-depth Technical Guide to 1,5-Diphenylpentane-1,3,5-trione: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-diphenylpentane-1,3,5-trione, a polyketide compound with a symmetrical aromatic structure. This document details its physicochemical properties, outlines a probable synthetic pathway based on established organic chemistry principles, and touches upon the historical context of the broader class of polyketides. Due to the limited specific historical data on this particular trione, the guide draws parallels from the discovery of similar compounds. Experimental protocols, quantitative data, and process visualizations are provided to support researchers in the synthesis and study of this molecule.

Introduction

This compound is a tri-carbonyl compound belonging to the larger class of polyketides. Its structure, featuring a pentane chain with phenyl groups at the 1 and 5 positions and carbonyl groups at the 1, 3, and 5 positions, makes it an interesting target for organic synthesis and a potential building block in the development of more complex molecules. The presence of multiple reactive sites suggests its utility in coordination chemistry and as a precursor in various chemical transformations.

Discovery and History

The synthesis of aromatic polyketides, such as this compound, is conceptually rooted in classic organic reactions like the Claisen condensation, which has been a fundamental tool for carbon-carbon bond formation since the late 19th century.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₁₇H₁₄O₃N/A
Molecular Weight 266.29 g/mol N/A
Melting Point 107-109 °CN/A
Boiling Point 422.7 °C at 760 mmHgN/A
Appearance Not specifiedN/A
Solubility Not specifiedN/A
CAS Number 1467-40-9N/A

Note: This data is compiled from chemical supplier information and may vary depending on the purity and experimental conditions.

Synthesis and Experimental Protocols

The most plausible and widely applicable method for the synthesis of this compound is a base-catalyzed Claisen-type condensation reaction. This approach involves the reaction of a β-diketone with an ester. Specifically, the synthesis can be envisioned through the reaction of dibenzoylmethane with an acylating agent like ethyl benzoate in the presence of a strong base.

Proposed Synthesis of this compound via Claisen Condensation

Reaction Scheme:

Synthesis_Pathway Dibenzoylmethane Dibenzoylmethane Intermediate Enolate Intermediate Dibenzoylmethane->Intermediate + EthylBenzoate Ethyl Benzoate Base Strong Base (e.g., NaH, NaOEt) Base->Intermediate Solvent Anhydrous Solvent (e.g., THF, Et2O) Solvent->Intermediate Product This compound Intermediate->Product + Ethyl Benzoate Workup Acidic Workup Product->Workup Workup->Product Purification

Caption: Proposed synthesis of this compound.

Materials:

  • Dibenzoylmethane

  • Ethyl Benzoate

  • Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Enolate Formation: Dissolve dibenzoylmethane (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Condensation: Add ethyl benzoate (1.0 equivalent) dropwise to the reaction mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications and Reactions

While specific, widespread applications for this compound are not extensively documented, its structure suggests several areas of potential utility for researchers.

  • Coordination Chemistry: The β-diketone-like moiety can act as a chelating ligand for various metal ions, forming stable metal complexes. These complexes could have applications in catalysis, materials science, or as imaging agents.

  • Precursor for Heterocycles: The 1,3,5-tricarbonyl system is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles. These heterocyclic scaffolds are prevalent in medicinal chemistry.

  • Building Block in Organic Synthesis: The multiple reactive sites allow for a variety of chemical transformations, making it a potentially useful building block for the synthesis of more complex organic molecules.

A logical workflow for the exploration of this compound is outlined below:

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application & Further Reactions Synthesis Synthesis via Claisen Condensation Purification Purification by Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Coordination Metal Complexation Studies Purification->Coordination Heterocycle Heterocycle Synthesis Purification->Heterocycle Derivatization Further Derivatization Purification->Derivatization

Caption: General experimental workflow for this compound.

Conclusion

This compound represents an intriguing synthetic target within the family of polyketides. While its specific history is not well-documented, its synthesis can be approached through established methodologies such as the Claisen condensation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in the synthesis, characterization, and exploration of the potential applications of this versatile tricarbonyl compound. Further research into its reactivity and coordination chemistry may unveil novel applications in various fields of chemical science.

References

Methodological & Application

Synthesis of 1,5-Diphenylpentane-1,3,5-trione via Claisen Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and 1,3-diketones.[1][2] This reaction, which involves the condensation of an ester with another carbonyl compound in the presence of a strong base, is a cornerstone in the synthesis of a wide array of organic molecules, including intermediates for pharmaceutical compounds.[1][3] This document provides detailed application notes and a comprehensive two-step protocol for the synthesis of 1,5-diphenylpentane-1,3,5-trione, a 1,3,5-triketone, utilizing the principles of the Claisen condensation and subsequent acylation.

1,3,5-Triketones are valuable scaffolds in medicinal chemistry. They serve as precursors to various heterocyclic compounds and have been investigated for a range of biological activities.[4][5] Derivatives of 1,3,5-triazine, which can be synthesized from 1,3,5-dicarbonyl precursors, have shown promise as anticancer, antiviral, and anti-inflammatory agents.[5][6] Furthermore, some triketone derivatives have been explored for their potential as cannabinoid receptor inverse agonists/antagonists.[7] The synthesis of this compound, therefore, provides a key intermediate for the exploration of novel therapeutic agents.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step process. The initial step involves a classic Claisen condensation to form a 1,3-diketone, dibenzoylmethane. The subsequent step involves the acylation of this diketone to introduce the third carbonyl group, yielding the desired 1,3,5-triketone.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Acylation Acetophenone Acetophenone Reaction1 Condensation Acetophenone->Reaction1 EthylBenzoate Ethyl Benzoate EthylBenzoate->Reaction1 Base Sodium Ethoxide Base->Reaction1 Dibenzoylmethane Dibenzoylmethane (1,3-Diketone) Dibenzoylmethane_step2 Dibenzoylmethane Dibenzoylmethane->Dibenzoylmethane_step2 Reaction1->Dibenzoylmethane Reaction2 Acylation Dibenzoylmethane_step2->Reaction2 BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction2 Base2 Base (e.g., NaH) Base2->Reaction2 Triketone This compound Reaction2->Triketone G cluster_0 Step 1: Claisen Condensation Mechanism start1 Acetophenone + Base (EtO-) enolate1 Enolate Formation start1->enolate1 Deprotonation attack1 Nucleophilic Attack on Ethyl Benzoate enolate1->attack1 tetrahedral1 Tetrahedral Intermediate attack1->tetrahedral1 elimination1 Elimination of Ethoxide tetrahedral1->elimination1 product1 Dibenzoylmethane elimination1->product1 G cluster_1 Step 2: Acylation Mechanism start2 Dibenzoylmethane + Base (NaH) enolate2 Diketone Enolate Formation start2->enolate2 Deprotonation attack2 Nucleophilic Attack on Benzoyl Chloride enolate2->attack2 tetrahedral2 Tetrahedral Intermediate attack2->tetrahedral2 elimination2 Elimination of Chloride tetrahedral2->elimination2 product2 This compound elimination2->product2

References

Application Notes and Protocols: 1,5-Diphenylpentane-1,3,5-trione as a Tridentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,5-diphenylpentane-1,3,5-trione as a versatile tridentate ligand in coordination chemistry. The protocols detailed below offer standardized procedures for the synthesis of the ligand and its subsequent complexation with various transition metals, alongside methodologies for evaluating their potential catalytic and biological applications.

Introduction

This compound, a symmetrical β,δ-triketone, is a versatile ligand in coordination chemistry. Its three carbonyl groups provide multiple coordination sites, allowing it to act as a tridentate ligand, binding to a metal center through the oxygen atoms of the carbonyls. This unique structural feature enables the formation of stable chelate rings with a variety of metal ions, leading to the synthesis of metal complexes with diverse geometries and potentially interesting catalytic and biological properties. The phenyl groups flanking the trione backbone contribute to the steric and electronic properties of the resulting complexes, influencing their solubility, stability, and reactivity.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point 107-109 °C
CAS Number 1467-40-9
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Claisen condensation reaction.

Materials:

  • Ethyl benzoate

  • Acetone

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ethyl benzoate (2 equivalents) and acetone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1 hour with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Yield: 60-70%

General Protocol for the Synthesis of Metal(II) Complexes

This protocol provides a general procedure for the synthesis of metal(II) complexes of this compound with common transition metals such as cobalt(II), copper(II), and nickel(II).

Materials:

  • This compound

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, CuCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Triethylamine or Sodium hydroxide solution (0.1 M)

  • Reflux apparatus

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 equivalents) in hot ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride hexahydrate (1 equivalent) in a minimum amount of the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Add a few drops of triethylamine or a stoichiometric amount of 0.1 M sodium hydroxide solution to deprotonate the ligand and facilitate complexation. A color change or precipitation should be observed.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote complete precipitation.

  • Collect the precipitated complex by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold solvent and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization: The synthesized complexes should be characterized by standard analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carbonyl groups to the metal center (a shift to lower wavenumbers is expected).

  • UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry.

  • Elemental Analysis: To determine the stoichiometry of the complex.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex.

Potential Applications

While specific, detailed applications for metal complexes of this compound are not extensively reported in the available literature, based on the chemistry of related β-diketonate and β,δ-triketonate complexes, several potential areas of application can be proposed.

Catalysis

Metal complexes of β-diketones are well-known catalysts for a variety of organic transformations. The complexes of this compound could potentially be explored as catalysts in reactions such as:

  • Oxidation Reactions: Catalyzing the oxidation of alcohols, alkenes, and other organic substrates.

  • Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

  • Polymerization Reactions: Acting as initiators or catalysts in polymerization processes.

Workflow for Catalytic Activity Screening:

Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synth Synthesize Metal Complex Char Characterize Complex Synth->Char React Perform Catalytic Reaction Char->React Monitor Monitor Reaction Progress (TLC, GC, etc.) React->Monitor Workup Reaction Workup React->Workup Monitor->React Isolate Isolate Product Workup->Isolate Yield Determine Yield and Selectivity Isolate->Yield

Caption: Workflow for screening the catalytic activity of metal complexes.

Drug Development

Metal complexes are increasingly being investigated for their therapeutic potential. The unique geometries and electronic properties of metal complexes of this compound make them interesting candidates for drug development, particularly in the following areas:

  • Antimicrobial Agents: Many metal complexes exhibit antimicrobial activity. The synthesized complexes could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

  • Anticancer Agents: The cytotoxicity of the complexes could be evaluated against various cancer cell lines to determine their IC₅₀ values. Mechanistic studies could then be performed to understand their mode of action, which might involve interactions with DNA or inhibition of key cellular enzymes.

Hypothetical Signaling Pathway for Anticancer Activity:

Anticancer_Pathway cluster_cell Cancer Cell Complex Metal Complex Membrane Cell Membrane Complex->Membrane Cellular Uptake DNA DNA Complex->DNA DNA Binding/ Damage Mitochondria Mitochondria Complex->Mitochondria Mitochondrial Dysfunction Apoptosis Apoptosis DNA->Apoptosis Induces ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production ROS->Apoptosis Induces

Caption: A hypothetical signaling pathway for the anticancer activity of a metal complex.

Quantitative Data Summary

As specific experimental data for metal complexes of this compound is limited in the public domain, the following table provides a template for summarizing key quantitative data that should be collected during research.

Metal IonComplex StoichiometryYield (%)IR ν(C=O) (cm⁻¹)λₘₐₓ (nm)Molar Conductivity (Ω⁻¹cm²mol⁻¹)IC₅₀ (µM) [Cell Line]MIC (µg/mL) [Organism]
Co(II)[Co(L)₂(H₂O)₂]DataDataDataDataDataData
Cu(II)[Cu(L)₂]DataDataDataDataDataData
Ni(II)[Ni(L)₂(H₂O)₂]DataDataDataDataDataData
OtherDataDataDataDataDataDataData
L represents the deprotonated 1,5-diphenylpentane-1,3,5-trionate ligand.

Conclusion

This compound is a promising tridentate ligand for the synthesis of a wide range of metal complexes. The protocols provided herein offer a starting point for the synthesis and characterization of these compounds. Further research is warranted to fully explore their catalytic and biological activities, which could lead to the development of novel catalysts and therapeutic agents. The systematic collection and reporting of quantitative data, as outlined in the summary table, will be crucial for advancing the understanding and application of these fascinating coordination compounds.

Application Notes and Protocols: Formation of Metal Complexes with 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Diphenylpentane-1,3,5-trione is a β-triketone ligand capable of forming stable complexes with a variety of metal ions. Like other β-diketonates, this ligand coordinates with metals through its oxygen donor atoms, often existing in an enolic form to create a chelate ring. These metal complexes are of significant interest due to their potential applications in diverse fields such as catalysis, materials science, and as therapeutic agents.[1][2] The unique electronic and stereochemical properties conferred by the metal center can lead to novel functionalities not present in the free ligand.[2] This document provides detailed protocols for the synthesis and characterization of metal complexes involving this compound.

Synthesis of Metal Complexes

The general approach for synthesizing metal complexes with β-diketonate ligands involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux. The ligand is typically deprotonated in situ or prior to the reaction to facilitate coordination with the metal cation.

Synthesis_Scheme General reaction scheme for complex formation. cluster_reactants Reactants Ligand This compound (Ligand, LH) Product Metal Complex [M(L)₂] or [M₂(L)₂] Ligand->Product + MetalSalt Metal Salt (e.g., M(OAc)₂, MCl₂) MetalSalt->Product Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Product Reflux

Caption: General reaction scheme for complex formation.

Experimental Protocol: Synthesis of a Bis(1,5-diphenylpentane-1,3,5-trionato)metal(II) Complex

This protocol describes a general method for synthesizing a Metal(II) complex, adaptable for various transition metals like Ni(II) or Co(II).[3]

Materials:

  • This compound (Ligand)

  • Metal(II) acetate hydrate (e.g., Nickel(II) acetate tetrahydrate, Cobalt(II) acetate tetrahydrate)

  • Anhydrous Ethanol or Methanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Dissolution: Dissolve 2.0 mmol of this compound in 30 mL of hot anhydrous ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is fully dissolved.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) acetate hydrate in a minimal amount of hot deionized water (approx. 5-10 mL) and add it dropwise to the refluxing ethanolic solution of the ligand.

  • Reaction: Reflux the resulting mixture with continuous stirring for approximately 2-3 hours. A color change or precipitation of the complex should be observed.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the product several times with cold ethanol to remove any unreacted starting materials, followed by a final wash with a small amount of water.[1]

  • Drying: Dry the resulting complex in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle organic solvents with care, as they are flammable.

Characterization of Complexes

The synthesized complexes are characterized using a suite of analytical techniques to confirm their structure, composition, and purity.[4][5]

Characterization_Workflow Workflow for characterization of metal complexes. Start Synthesized Crude Product Purify Purification (Recrystallization) Start->Purify Elemental Elemental Analysis (C, H, N) Purify->Elemental Spectro Spectroscopic Analysis Purify->Spectro Magnetic Magnetic Susceptibility Purify->Magnetic Structure Structural Elucidation Purify->Structure Final Final Characterized Complex Elemental->Final sub_Spectro FTIR UV-Vis NMR Spectro->sub_Spectro Spectro->Final Magnetic->Final sub_Structure X-ray Crystallography (for single crystals) Structure->sub_Structure Structure->Final

Caption: Workflow for characterization of metal complexes.

  • Elemental Analysis: Confirms the empirical formula and the metal-to-ligand stoichiometry.

  • Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the C=O and C=C stretching frequencies of the ligand upon complexation indicates the involvement of the keto-enol groups in bonding to the metal ion.[4]

  • UV-Visible (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex. Shifts in the absorption bands of the ligand and the appearance of new d-d transition bands can suggest the geometry of the complex.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand framework and detect changes upon coordination.

  • Magnetic Susceptibility: Helps determine the number of unpaired electrons in paramagnetic complexes, providing insight into the oxidation state and coordination environment of the metal.[5]

Quantitative Data Summary

The coordination of this compound with divalent metal ions such as Ni(II) and Co(II) can lead to the formation of both mononuclear (1:1) and dinuclear (2:2) complexes in solution.[3] The following table summarizes representative data for hypothetical M(II) complexes.

ParameterM(II) Complex (1:1 Stoichiometry)M(II) Complex (2:2 Stoichiometry)Reference
Metal Ion (M) Ni(II), Co(II)Ni(II), Co(II)[3]
Formula [M(C₁₇H₁₂O₃)][M₂(C₁₇H₁₂O₃)₂][3]
Yield (%) 75 - 85(Varies with conditions)
Melting Point (°C) >300 (decomposition)>300 (decomposition)
IR (ν C=O, cm⁻¹) ~1580 - 1620 (shifted from free ligand)~1580 - 1620 (shifted from free ligand)[4]
UV-Vis (λmax, nm) Ligand-based π→π* shifts; d-d transitionsLigand-based π→π* shifts; d-d transitions
Magnetic Moment (µeff, B.M.) Paramagnetic (Typical for octahedral Ni(II)/Co(II))Paramagnetic (May show magnetic coupling)[5]

Note: The data presented are representative values based on analogous β-diketonate metal complexes and should be confirmed experimentally.

Potential Applications

Metal complexes derived from β-diketones are investigated for a wide range of uses, and those from this compound are expected to share similar potential.

  • Catalysis: Transition metal complexes are well-known for their catalytic activity in various organic transformations.[6][7]

  • Materials Science: These complexes can serve as precursors for the synthesis of metal oxide thin films and nanostructured materials through techniques like Chemical Vapor Deposition (CVD).[6]

  • Drug Development: The coordination of a metal ion to an organic ligand can introduce novel biological activities, including anticarcinogenic, antibacterial, and anti-fungal properties.[1][2] The unique three-dimensional geometries accessible by metal complexes allow them to interact with biological targets in ways that are not easily achievable for purely organic molecules.[2]

References

Application Notes and Protocols: 1,5-Diphenylpentane-1,3,5-trione Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the biological and catalytic applications of 1,5-diphenylpentane-1,3,5-trione metal complexes is limited. The following application notes and protocols are based on the established applications of analogous β-diketonate and other transition metal complexes and are provided as a predictive guide for investigational studies.

Introduction

This compound is a β-triketone capable of forming stable chelate complexes with a variety of transition metal ions. While specific applications for its metal complexes are not extensively documented in publicly available literature, the broader class of metal β-diketonates and related coordination compounds exhibits a wide range of promising biological and catalytic activities. These activities often stem from the unique electronic and structural properties conferred by the metal-ligand interaction.

Potential applications for this compound metal complexes, extrapolated from related compounds, include:

  • Anticancer Agents: Many transition metal complexes exhibit cytotoxicity against cancer cell lines, often through mechanisms involving DNA interaction, oxidative stress, or enzyme inhibition.

  • DNA Cleavage Agents: Certain metal complexes can cleave DNA, a property that is fundamental to their anticancer activity.

  • Antimicrobial Agents: Metal complexes can show enhanced antimicrobial activity compared to the free ligand, targeting bacteria and fungi.

  • Catalysis: The coordinated metal center can act as a Lewis acid or redox catalyst for various organic transformations.

This document provides detailed protocols for investigating the potential anticancer and DNA cleavage activities of novel this compound metal complexes.

Section 1: Anticancer Activity Evaluation

A primary application of novel metal complexes in drug development is the assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound metal complexes against a selected cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound metal complex (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the metal complex in DMSO.

    • Prepare serial dilutions of the complex in the complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

    • Plot the percentage of cell viability against the logarithm of the complex concentration.

    • Determine the IC₅₀ value, which is the concentration of the complex that inhibits 50% of cell growth.

Data Presentation
CompoundCell LineIC₅₀ (µM)
Complex AMCF-7Value
Complex BMCF-7Value
Cisplatin (Control)MCF-7Value
Complex AHeLaValue
Complex BHeLaValue
Cisplatin (Control)HeLaValue

Note: The values in the table are placeholders and should be replaced with experimental data.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_complex Add Metal Complex Dilutions incubation_24h->add_complex incubation_48h Incubate for 48h add_complex->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan Crystals incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of metal complexes using the MTT assay.

Section 2: DNA Cleavage Activity

The ability of a metal complex to cleave DNA is a strong indicator of its potential as an anticancer agent. This can be assessed using agarose gel electrophoresis with plasmid DNA.

Experimental Protocol: Plasmid DNA Cleavage Assay

Objective: To determine if this compound metal complexes can induce single-strand or double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound metal complex

  • Tris-HCl buffer (50 mM, pH 7.2) containing 50 mM NaCl

  • Loading buffer (e.g., 25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the plasmid DNA (e.g., 0.5 µg) in Tris-HCl buffer.

    • Add increasing concentrations of the metal complex to the tubes.

    • Include a DNA control (no complex) and a positive control if available.

    • Adjust the final volume of each reaction mixture with Tris-HCl buffer.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 to 24 hours).

  • Agarose Gel Electrophoresis:

    • Add the loading buffer to each reaction mixture.

    • Load the samples into the wells of a 1% agarose gel prepared in TAE buffer.

    • Run the electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide solution.

    • Visualize the DNA bands under a UV transilluminator.

    • Capture an image of the gel.

    • Analyze the bands:

      • Form I (Supercoiled): Intact, fastest migrating form.

      • Form II (Nicked/Circular): Result of single-strand breaks, migrates slower than Form I.

      • Form III (Linear): Result of double-strand breaks, migrates the slowest.

    • The disappearance of the Form I band and the appearance of Form II and/or Form III bands indicate DNA cleavage activity.

Data Presentation
LaneSample[Complex] (µM)Form I (%)Form II (%)Form III (%)
1DNA Control09550
2Complex A10ValueValueValue
3Complex A50ValueValueValue
4Complex A100ValueValueValue
5Complex B10ValueValueValue
6Complex B50ValueValueValue
7Complex B100ValueValueValue

Note: The values in the table are placeholders and should be replaced with densitometric analysis of the gel bands.

Visualization of Potential DNA Cleavage Mechanism

DNA_Cleavage_Pathway cluster_interaction Interaction with DNA cluster_cleavage Cleavage Process cluster_products Cleavage Products metal_complex Metal Complex binding Binding to DNA (Intercalation/Groove Binding) metal_complex->binding dna Supercoiled DNA (Form I) dna->binding ros_generation Generation of Reactive Oxygen Species (ROS) binding->ros_generation Redox Cycling oxidative_damage Oxidative Damage to DNA Backbone ros_generation->oxidative_damage form_ii Nicked DNA (Form II) (Single-Strand Break) oxidative_damage->form_ii form_iii Linear DNA (Form III) (Double-Strand Break) oxidative_damage->form_iii

Caption: A potential oxidative mechanism for DNA cleavage by a transition metal complex.

Conclusion and Future Directions

The provided protocols offer a foundational framework for the initial biological evaluation of this compound metal complexes. Given the rich chemical nature of the ligand, these complexes hold potential for diverse applications. Future research should focus on:

  • Synthesis and Characterization: A systematic synthesis of a series of metal complexes (e.g., with Cu(II), Ni(II), Co(II), Pt(II), Ru(II)) and their thorough characterization.

  • Broad-Spectrum Biological Screening: Expanding the anticancer screening to a wider panel of cell lines and conducting antimicrobial assays.

  • Mechanistic Studies: Investigating the precise mechanisms of action, including studies on enzyme inhibition, apoptosis induction, and cell cycle analysis.

  • Catalytic Activity: Exploring the potential of these complexes as catalysts in organic synthesis, such as in oxidation or C-C coupling reactions.

The exploration of these novel complexes could lead to the discovery of new therapeutic agents or efficient catalysts.

Synthesis of 1,5-Diphenylpentane-1,3,5-trione: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,5-diphenylpentane-1,3,5-trione. The synthesis is based on a proposed Mannich-type reaction, a cornerstone of organic synthesis, involving the condensation of dibenzoylmethane with formaldehyde in the presence of a secondary amine, followed by an elimination step. Due to the limited availability of a specific published procedure for this exact molecule, this protocol is constructed based on established principles of the Mannich reaction and analogous synthetic procedures for similar compounds. This application note includes a detailed methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the preparation of this versatile trione.

Introduction

This compound is a tricarbonyl compound with potential applications in medicinal chemistry and materials science. Its structure, featuring two terminal phenyl groups and a central 1,3,5-trione moiety, makes it an interesting scaffold for the synthesis of various heterocyclic compounds and as a ligand for metal complexes. The synthesis of this compound can be approached through a Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this proposed synthesis, dibenzoylmethane serves as the active methylene compound, which reacts with formaldehyde and a secondary amine to form a Mannich base intermediate. Subsequent elimination of the amine yields the target this compound.

Data Presentation

ParameterExpected/Theoretical Value
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Appearance Expected to be a solid
Melting Point Not reported; to be determined experimentally
Theoretical Yield Variable; dependent on reaction conditions
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹H NMR (Predicted)Peaks corresponding to aromatic and methylene protons.
¹³C NMR (Predicted)Peaks for carbonyl carbons, aromatic carbons, and methylene carbons.
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone groups.
Mass Spectrometry Molecular ion peak [M]+ at m/z = 266.09.

Experimental Protocol

This protocol describes a proposed method for the synthesis of this compound via a Mannich-type reaction.

Materials and Reagents:

  • Dibenzoylmethane

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (aqueous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibenzoylmethane (1.0 eq), paraformaldehyde (2.2 eq), and dimethylamine hydrochloride (2.2 eq) in ethanol.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of this compound. Determine the melting point of the purified solid.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dibenzoylmethane, Paraformaldehyde, Dimethylamine HCl, Ethanol, HCl (cat.) reflux Reflux (2-4h) reagents->reflux neutralization Neutralization (aq. NaOH) reflux->neutralization extraction Extraction (DCM) neutralization->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, IR, MS, MP) chromatography->characterization final_product final_product characterization->final_product 1,5-Diphenylpentane- 1,3,5-trione

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

This document outlines a proposed experimental protocol for the synthesis of this compound. While a specific, validated procedure is not currently available in the literature, the described Mannich-type reaction provides a rational and feasible approach for its preparation. The provided data table and workflow diagram are intended to serve as a valuable resource for researchers undertaking this synthesis. It is recommended that all reactions be performed with appropriate safety precautions and that the final product be thoroughly characterized to confirm its identity and purity.

Application Notes and Protocols: 13C NMR Characterization of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the characterization of 1,5-Diphenylpentane-1,3,5-trione using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This compound, also known as 1,3-Dibenzoylacetone, is a symmetrical triketone that can exist in various tautomeric forms. Understanding its structural properties is crucial for its application in synthesis, coordination chemistry, and drug development. These notes cover the expected 13C NMR spectral data, considering the prominent keto-enol tautomerism, and provide a comprehensive protocol for sample preparation and spectral acquisition.

Introduction

This compound is a versatile organic compound utilized in the synthesis of heterocyclic compounds and as a tridentate ligand in the formation of metal complexes. Its chemical structure features two phenyl groups and three carbonyl groups, leading to a dynamic equilibrium between different tautomeric forms, primarily the triketo form and various enol forms. This tautomerism significantly influences its reactivity and spectroscopic properties. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon skeleton and identifying the predominant tautomeric form in solution. The study of keto-enol tautomerism in 1,3-dicarbonyl compounds by NMR is a well-established method for structural analysis.[1][2]

Expected 13C NMR Spectral Data

Due to keto-enol tautomerism, the 13C NMR spectrum of this compound is expected to show a mixture of signals corresponding to the different tautomers present in solution. The equilibrium can be influenced by factors such as the solvent, temperature, and concentration.[1][2] Below are the predicted chemical shifts for the major tautomeric forms.

Tautomeric Forms of this compound:

  • Triketo Form: The open-chain form with three distinct ketone functionalities.

  • Mono-enol Form: One of the ketone groups is enolized.

  • Bis-enol Form: Two of the ketone groups are enolized, which can exist as different isomers.

The chemical shifts are estimated based on typical values for the functional groups present.[3][4][5]

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for Tautomers of this compound

Carbon AtomTriketo Form (Predicted)Mono-enol Form (Predicted)Bis-enol Form (Predicted)
C=O (C1, C5)~195-205~195-205 (keto), ~170-185 (enol C-OH)~170-185 (enol C-OH)
C=O (C3)~200-210~200-210~90-100 (=CH-) or ~160-170 (enol C-OH)
CH2 (C2, C4)~45-55~45-55 (keto side), ~95-105 (=CH- enol side)~95-105 (=CH-)
Phenyl C (ipso)~135-140~135-140~135-140
Phenyl C (ortho)~128-130~128-130~128-130
Phenyl C (meta)~128-130~128-130~128-130
Phenyl C (para)~132-135~132-135~132-135

Note: The actual observed spectrum may be a complex superposition of signals from these and other possible tautomers. The exact chemical shifts can vary based on the solvent and other experimental conditions.

Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Materials and Equipment:

  • This compound (≥98.0% purity)[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6; Dimethyl sulfoxide-d6, DMSO-d6)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

  • Volumetric flask and pipette

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent can significantly affect the tautomeric equilibrium.[1]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard proton-decoupled 13C NMR experiment.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Acquire the spectrum.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is desired, although this is less common for 13C NMR.

  • Assign the peaks based on the expected chemical shifts and comparison with data from related compounds.

Workflow and Data Analysis

The following diagram illustrates the workflow for the 13C NMR characterization of this compound.

G Workflow for 13C NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire 13C NMR Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Assignment J->K L Identify Tautomeric Forms K->L M Structural Confirmation L->M

Caption: Workflow for 13C NMR Characterization.

Discussion

The interpretation of the 13C NMR spectrum of this compound requires careful consideration of its tautomeric equilibrium. The presence of multiple peaks for certain carbon environments can provide evidence for the co-existence of different tautomers. For a more detailed structural elucidation, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups. Furthermore, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all carbon and proton signals, especially in complex mixtures of tautomers.

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the deuterated solvents before use.

  • Be aware of the strong magnetic field of the NMR spectrometer and follow all safety guidelines provided by the instrument manufacturer.

References

Application Notes and Protocols for Infrared Spectroscopy of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of 1,5-diphenylpentane-1,3,5-trione. This document provides detailed application notes on the interpretation of its IR spectrum, emphasizing the influence of keto-enol tautomerism, and a comprehensive protocol for obtaining high-quality spectral data.

Introduction

This compound is a symmetrical triketone with the chemical formula C₁₇H₁₄O₃. Its structure, featuring two phenyl rings and three carbonyl groups, gives rise to a characteristic infrared spectrum. The presence of multiple carbonyl groups and adjacent methylene protons allows for the existence of keto-enol tautomers, which significantly influences the vibrational spectrum, particularly in the carbonyl and hydroxyl stretching regions. Understanding these spectral features is crucial for confirming the identity and purity of the compound in research and pharmaceutical development.

Expected Infrared Spectral Features

The infrared spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups. Due to the potential for keto-enol tautomerism, the compound may exist as a mixture of the tri-keto form and various enol forms. This equilibrium will be reflected in the IR spectrum.

Key Spectral Regions:

  • O-H Stretching Region (3600-3200 cm⁻¹): The presence of a broad absorption band in this region would indicate the existence of an enol tautomer, arising from the intramolecular hydrogen bonding of the hydroxyl group.

  • C-H Stretching Region (3100-3000 cm⁻¹): Sharp bands in this region are characteristic of the C-H stretching vibrations of the aromatic phenyl rings.

  • Carbonyl (C=O) Stretching Region (1750-1550 cm⁻¹): This region is particularly complex. The tri-keto form will exhibit characteristic ketone C=O stretching bands. The formation of enol tautomers and intramolecular hydrogen bonding will lead to a shift of the carbonyl bands to lower wavenumbers and the appearance of new bands corresponding to conjugated carbonyl groups and C=C double bonds. It is in this region that the tautomeric equilibrium is most clearly observed.

  • C=C Stretching Region (1650-1550 cm⁻¹): The presence of enol forms will give rise to C=C stretching vibrations, which may overlap with the lower frequency carbonyl bands and aromatic ring vibrations.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Multiple sharp bands are expected in this region, corresponding to the C=C stretching vibrations within the phenyl rings.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of bands arising from C-H bending, C-C stretching, and other skeletal vibrations, which are unique to the molecule's overall structure.

Quantitative Data Summary

The following table summarizes the expected characteristic infrared absorption bands for this compound, considering the potential for keto-enol tautomerism. The exact positions and intensities of the peaks can vary depending on the sample preparation and the specific tautomeric equilibrium.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupNotes
3600 - 3200O-H StretchEnol -OHBroad band, indicative of intramolecular hydrogen bonding in the enol tautomer.
3100 - 3000C-H StretchAromatic C-HSharp, medium to weak bands.
1720 - 1680C=O StretchKetoneCharacteristic of the non-conjugated ketone groups in the tri-keto form.
1680 - 1640C=O StretchConjugated KetoneLower frequency C=O stretch due to conjugation in the enol form.
1650 - 1580C=C StretchEnol C=C / Aromatic C=CCan overlap with conjugated carbonyl and aromatic ring vibrations.
1600 - 1450C=C StretchAromatic RingMultiple sharp bands of varying intensity.
1450 - 1350C-H BendMethylene (-CH₂-)Scissoring and bending vibrations.
1300 - 1100C-C StretchPhenyl-CarbonylStretching vibrations of the single bonds connecting the phenyl rings to the carbonyl groups.
900 - 675C-H Bend (Out-of-Plane)Aromatic C-HStrong bands that can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol outlines the procedure for obtaining an infrared spectrum of solid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmospheric conditions.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 64 scans are sufficient).

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction, using the spectrometer's software.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal using a clean, dry wipe.

    • Thoroughly clean the crystal surface with a solvent-moistened wipe to remove any residual sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan load_sample Load Solid Sample onto ATR Crystal background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end_node End clean_up->end_node

Caption: Experimental workflow for ATR-FTIR analysis.

keto_enol_tautomerism Keto-Enol Tautomerism of this compound keto [Structure of tri-keto form] equilibrium keto->equilibrium enol [Structure of one possible enol form] equilibrium->enol

Caption: Keto-enol tautomerism in this compound.

Application Notes and Protocols for 1,5-Diphenylpentane-1,3,5-trione Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and potential applications of metal complexes based on the β-triketone ligand, 1,5-diphenylpentane-1,3,5-trione. Due to the limited availability of direct experimental data for this specific ligand, this document leverages analogous data from the closely related and well-studied dibenzoylmethane (DBM) complexes, particularly with lanthanide ions such as Europium(III) and Terbium(III). These notes are intended to serve as a practical guide for the design, synthesis, and characterization of novel luminescent materials with potential applications in areas such as bio-imaging, sensors, and organic light-emitting diodes (OLEDs).

Introduction to this compound Complexes

This compound is a β-triketone that can act as a multidentate ligand, coordinating to metal ions through its oxygen atoms. When complexed with lanthanide ions, such as Europium(III) and Terbium(III), it is anticipated to form highly luminescent compounds. This luminescence arises from an efficient "antenna effect," where the organic ligand absorbs UV light and transfers the excitation energy to the central metal ion, which then emits characteristic sharp and long-lived luminescence. The extended π-system of the this compound ligand is expected to be an effective antenna for sensitizing lanthanide emission.

The unique photophysical properties of these complexes, including large Stokes shifts, narrow emission bands, and long luminescence lifetimes, make them attractive candidates for a variety of applications. In the field of drug development, these complexes can be utilized as luminescent probes for bio-imaging and sensing applications.

Photophysical Properties

The photophysical properties of lanthanide complexes are critically dependent on the efficiency of the energy transfer from the ligand to the metal ion. The following tables summarize the key photophysical parameters for analogous Europium(III) and Terbium(III) complexes with dibenzoylmethane (DBM), which are expected to be comparable to those of this compound complexes.

Table 1: Photophysical Data of Europium(III)-Dibenzoylmethane Complexes

ComplexSolvent/StateExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Lifetime (τ)Reference
Eu(DBM)₃(Phen)THF300-4256124%-[1]
Eu(DBM)₃(Phen)Solid State300-48061256%-[1]
[Eu(DBM)₄]N(Et)₄THF300-4256126%-[1]
[Eu(DBM)₄]N(Et)₄Solid State300-48061275%-[1]
Eu(DBM)₃Phen-Ph-PhSolid State----[2]
Eu(DBM)₃Phen-mCF₃-PhSolid State----[2]
Eu(DBM)₃Phen-pCF₃-PhSolid State----[2]
[Eu(hth)₃(tppo)₂]Dichloromethane~34561266%-[3]

DBM = Dibenzoylmethane, Phen = 1,10-Phenanthroline, hth = 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione, tppo = triphenylphosphine oxide

Table 2: Photophysical Properties of Terbium(III)-Dibenzoylmethane Complexes (Anticipated)

ComplexSolvent/StateExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Lifetime (τ)
Tb(DBM)₃(Phen)Solution~350~490, 545, 585, 620--
Tb(DBM)₃(Phen)Solid State~350-400~490, 545, 585, 620--
[Tb(DBM)₄]⁻Solution~350~490, 545, 585, 620--
[Tb(DBM)₄]⁻Solid State~350-400~490, 545, 585, 620--

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of lanthanide β-diketonate complexes and can be adapted for this compound.

Synthesis of Lanthanide this compound Complexes

This protocol describes a general method for the synthesis of a ternary lanthanide complex with this compound and a neutral ancillary ligand like 1,10-phenanthroline (Phen).

Materials:

  • This compound

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)

  • 1,10-Phenanthroline (Phen)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Deprotonation: Dissolve this compound (3 mmol) in ethanol. To this solution, add an ethanolic solution of NaOH (3 mmol) dropwise with stirring to deprotonate the ligand.

  • Complexation: In a separate flask, dissolve the lanthanide(III) chloride hexahydrate (1 mmol) in a minimal amount of deionized water and add it to the deprotonated ligand solution.

  • Ancillary Ligand Addition: To the above mixture, add an ethanolic solution of 1,10-phenanthroline (1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol and then with deionized water.

  • Drying: Dry the resulting complex in a vacuum desiccator over P₂O₅.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up Ligand This compound in Ethanol Deprotonation Deprotonation Ligand->Deprotonation Base NaOH in Ethanol Base->Deprotonation Metal LnCl₃·6H₂O in Water Complexation Complexation Metal->Complexation Ancillary Phenanthroline in Ethanol Addition Ancillary Ligand Addition Ancillary->Addition Deprotonation->Complexation Complexation->Addition Reaction Stirring (4-6h) Addition->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Ln(DPP)₃(Phen) Complex Drying->Product

A schematic representation of the synthesis workflow for lanthanide this compound complexes.
Photophysical Characterization

3.2.1. UV-Vis Absorption Spectroscopy

  • Purpose: To determine the absorption characteristics of the ligand and the complex.

  • Protocol:

    • Prepare solutions of the ligand and the complex in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) at a concentration of approximately 10⁻⁵ M.

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.

    • Use the pure solvent as a reference.

3.2.2. Fluorescence Spectroscopy

  • Purpose: To measure the excitation and emission spectra of the complex.

  • Protocol:

    • Prepare a dilute solution of the complex (around 10⁻⁶ M) in a fluorescence-grade solvent.

    • Record the emission spectrum by exciting at the wavelength of maximum absorption (determined from the UV-Vis spectrum).

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

3.2.3. Luminescence Quantum Yield Determination

  • Purpose: To quantify the efficiency of the luminescence process. The relative method using a standard is commonly employed.

  • Protocol:

    • Choose a suitable quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or a well-characterized Europium complex for red emitters).

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize re-absorption effects.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

3.2.4. Luminescence Lifetime Measurement

  • Purpose: To determine the decay kinetics of the excited state.

  • Protocol:

    • Use a time-correlated single-photon counting (TCSPC) system or a pulsed laser with a fast detector and oscilloscope.

    • Excite the sample with a short pulse of light at the appropriate wavelength.

    • Record the decay of the luminescence intensity over time.

    • Fit the decay curve to a single or multi-exponential function to determine the luminescence lifetime(s).

Diagram of Photophysical Characterization Workflow:

Characterization_Workflow cluster_data Data Output Sample Synthesized Complex UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence QuantumYield Quantum Yield Measurement Sample->QuantumYield Lifetime Lifetime Measurement Sample->Lifetime AbsData Absorption Maxima (λ_abs) UVVis->AbsData EmExData Emission/Excitation Maxima (λ_em, λ_ex) Fluorescence->EmExData QYData Quantum Yield (Φ) QuantumYield->QYData LifetimeData Lifetime (τ) Lifetime->LifetimeData

Workflow for the photophysical characterization of luminescent complexes.

Signaling Pathways and Applications in Drug Development

While specific signaling pathways involving this compound complexes are not yet established, their luminescent properties make them highly suitable for various applications in drug development and biomedical research.

Potential Applications:

  • Bio-imaging: The long luminescence lifetimes of lanthanide complexes allow for time-gated imaging, which effectively eliminates background fluorescence from biological samples, leading to high-contrast images.

  • Biosensors: The luminescence of these complexes can be sensitive to the local environment (e.g., pH, ion concentration, presence of specific biomolecules). This sensitivity can be exploited to design "turn-on" or "turn-off" luminescent probes.

  • Drug Delivery: The complexes can be encapsulated in nanoparticles or conjugated to drug molecules to track their biodistribution and cellular uptake.

Diagram of Potential Application Logic:

Application_Logic cluster_dev Development Path Complex Luminescent Lanthanide Complex Properties Unique Photophysical Properties (Long Lifetime, Narrow Emission) Complex->Properties Bioimaging High-Contrast Bio-imaging (Time-Gated Detection) Properties->Bioimaging Biosensing Sensitive Biosensing (Luminescence Modulation) Properties->Biosensing DrugDelivery Drug Delivery Tracking Properties->DrugDelivery Functionalization Functionalization for Bioconjugation Bioimaging->Functionalization Biosensing->Functionalization DrugDelivery->Functionalization CellularUptake Cellular Uptake Studies Functionalization->CellularUptake InVivo In Vivo Imaging CellularUptake->InVivo

Logical flow from complex properties to potential biomedical applications.

Conclusion

Complexes of this compound with lanthanide ions represent a promising class of luminescent materials. Although direct experimental data is currently scarce, analogies with well-studied dibenzoylmethane complexes suggest they will exhibit excellent photophysical properties. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and explore the potential of these novel complexes in various scientific and biomedical fields, particularly in the development of advanced diagnostic and therapeutic tools. Further research is encouraged to fully elucidate the specific properties and applications of this intriguing class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,5-diphenylpentane-1,3,5-trione. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Claisen condensation of an ethyl benzoate equivalent and acetone.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough to deprotonate acetone, or it may be hydrolyzing the ethyl benzoate. 2. Premature Quenching: The reaction may have been quenched before the final, irreversible deprotonation of the product, shifting the equilibrium back to the starting materials. 3. Incorrect Stoichiometry: An incorrect ratio of reactants or base can lead to incomplete reaction or side reactions. 4. Low Reaction Temperature: The reaction may be too slow at the temperature used.1. Use a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH). Ensure the base is fresh and dry. Avoid using hydroxide bases as they can saponify the ester. 2. Ensure a full equivalent of base is used and that the reaction is allowed to proceed to completion before the acidic workup. The final deprotonation of the β-dicarbonyl product drives the reaction forward. 3. A common stoichiometry is a 2:1 molar ratio of ethyl benzoate to acetone, with at least two equivalents of base. 4. While initial enolate formation may be done at lower temperatures, the condensation itself may require gentle heating or reflux to proceed at a reasonable rate. Monitor the reaction by TLC.
Formation of Side Products 1. Self-Condensation of Acetone: Acetone can undergo self-condensation (an aldol reaction) in the presence of a base. 2. Hydrolysis of Ethyl Benzoate: If there is water in the reaction mixture, the base can catalyze the hydrolysis of ethyl benzoate to benzoic acid. 3. Transesterification: If the alkoxide base does not match the alkoxy group of the ester, transesterification can occur.1. Add the acetone slowly to the mixture of the base and ethyl benzoate. This keeps the concentration of the acetone enolate low and favors the reaction with the more electrophilic ester. 2. Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents and distill them before use. 3. Match the alkoxide base to the ester. For ethyl benzoate, use sodium ethoxide.
Difficult Purification 1. Oily Product: The crude product may be an oil that is difficult to crystallize. 2. Contamination with Starting Materials: Unreacted ethyl benzoate or acetone self-condensation products can co-elute during chromatography.1. Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can also be effective. 2. Optimize the reaction to go to completion. During workup, unreacted ethyl benzoate can be removed by washing the organic layer with a dilute base. Column chromatography with a carefully chosen solvent gradient is often necessary for high purity.
Product Decomposition 1. Harsh Acidic Workup: A strong acid or prolonged exposure to acid during workup can cause decomposition of the β-dicarbonyl product.1. Use a mild acid, such as dilute acetic acid or a saturated solution of ammonium chloride, for the workup and add it slowly while cooling the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is a mixed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of two equivalents of an ester that cannot be enolized (like ethyl benzoate) with one equivalent of an enolizable ketone (acetone).[1]

Q2: Why is a full equivalent of base necessary in a Claisen condensation?

A2: A full equivalent of base is required because the final step of the mechanism, the deprotonation of the β-dicarbonyl product, is thermodynamically favorable and drives the reaction to completion by Le Châtelier's principle.[3] This deprotonated product is stable and requires a separate acidification step to yield the final neutral product.

Q3: Can I use sodium hydroxide as the base?

A3: It is not recommended to use sodium hydroxide. Hydroxide ions can act as nucleophiles and hydrolyze the ethyl benzoate starting material to sodium benzoate, reducing the yield of the desired product.[3] A non-nucleophilic alkoxide base that matches the ester, such as sodium ethoxide for ethyl benzoate, is preferred to avoid this side reaction and potential transesterification.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a small amount of dilute acid, and spot them on a TLC plate alongside the starting materials. A new spot corresponding to the product should appear and intensify over time, while the starting material spots diminish.

Q5: What are the key safety precautions for this synthesis?

A5: Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon). The solvents used, such as tetrahydrofuran (THF) or diethyl ether, are highly flammable. Acetone is also flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the principles of the Claisen condensation.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl benzoate (freshly distilled)

  • Acetone (reagent grade, dried over molecular sieves)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography and recrystallization (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add freshly cut sodium (2 equivalents) to absolute ethanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add anhydrous diethyl ether or THF.

  • Addition of Reactants: A mixture of ethyl benzoate (2 equivalents) and dry acetone (1 equivalent) is added dropwise to the stirred sodium ethoxide solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M hydrochloric acid with vigorous stirring until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purified fractions are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

Reaction Pathway

Claisen_Condensation Acetone Acetone Enolate Acetone Enolate Acetone->Enolate -H⁺ NaOEt1 NaOEt NaOEt1->Enolate Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 + EtBenzoate1 Ethyl Benzoate EtBenzoate1->Intermediate1 Benzoylacetone Benzoylacetone Intermediate1->Benzoylacetone -OEt⁻ BenzoylacetoneEnolate Benzoylacetone Enolate Benzoylacetone->BenzoylacetoneEnolate -H⁺ NaOEt2 NaOEt NaOEt2->BenzoylacetoneEnolate Intermediate2 Tetrahedral Intermediate BenzoylacetoneEnolate->Intermediate2 + EtBenzoate2 Ethyl Benzoate EtBenzoate2->Intermediate2 Product_anion Product Anion Intermediate2->Product_anion -OEt⁻ FinalProduct 1,5-Diphenylpentane- 1,3,5-trione Product_anion->FinalProduct +H⁺ H3O H₃O⁺ (Workup) H3O->FinalProduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckBase Check Base: - Strength - Anhydrous - Stoichiometry CheckYield->CheckBase Yes SideProducts Side Products Present? CheckYield->SideProducts No CheckReagents Check Reagents: - Anhydrous? - Purity? CheckBase->CheckReagents CheckConditions Check Conditions: - Temperature - Reaction Time CheckReagents->CheckConditions CheckConditions->SideProducts AcetoneSelfCond Acetone Self-Condensation? SideProducts->AcetoneSelfCond Yes PurificationIssue Purification Issues? SideProducts->PurificationIssue No SlowAddition Slow Acetone Addition AcetoneSelfCond->SlowAddition Yes EsterHydrolysis Ester Hydrolysis? AcetoneSelfCond->EsterHydrolysis No SlowAddition->PurificationIssue Anhydrous Ensure Anhydrous Conditions EsterHydrolysis->Anhydrous Yes EsterHydrolysis->PurificationIssue No Anhydrous->PurificationIssue OptimizeChromo Optimize Chromatography & Recrystallization PurificationIssue->OptimizeChromo Yes Success Successful Synthesis PurificationIssue->Success No OptimizeChromo->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,5-Diphenylpentane-1,3,5-trione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this β-triketone.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, which is typically synthesized via a Claisen-type condensation reaction involving the acylation of a 1,3-diketone precursor, such as dibenzoylmethane, with an acylating agent like acetyl chloride or ethyl acetate in the presence of a strong base.

Issue 1: Low or No Yield of the Desired this compound

Potential CauseRecommended Solution
Incomplete Deprotonation of the Starting Diketone The acidity of the central methylene proton in the 1,3-diketone is crucial for the reaction to proceed. Ensure a sufficiently strong and fresh base is used. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective choices. The base should be used in at least a stoichiometric amount.
Inactive or Wet Reagents/Solvents The use of anhydrous solvents (e.g., dry THF, diethyl ether, or dioxane) and freshly opened or purified reagents is critical. Moisture will quench the strong base and any formed enolates, halting the reaction. Dry all glassware thoroughly before use.
Unfavorable Reaction Equilibrium The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it can be beneficial to remove the alcohol byproduct (if an ester is used as the acylating agent) by distillation if the reaction temperature allows.
Incorrect Reaction Temperature The optimal temperature can vary depending on the base and solvent used. For reactions with NaH, gentle heating may be required to initiate the reaction. For LDA, the reaction is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.

Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

Potential CauseRecommended Solution
Self-Condensation of the Acylating Agent If an enolizable ester like ethyl acetate is used as the acylating agent, it can undergo self-condensation. To minimize this, add the acylating agent slowly to the reaction mixture containing the deprotonated 1,3-diketone. Using a non-enolizable acylating agent like acetyl chloride can also prevent this.
Retro-Claisen Reaction The β-triketone product can undergo cleavage in the presence of a strong base. It is important to carefully control the reaction time and temperature. Quenching the reaction with a mild acid as soon as the starting material is consumed (monitored by TLC) can prevent product degradation.
O-acylation vs. C-acylation While C-acylation is the desired pathway to form the triketone, O-acylation of the enolate can occur, leading to the formation of an enol ester byproduct. The choice of solvent and counterion can influence the ratio of C- to O-acylation. Less polar solvents generally favor C-acylation.

Issue 3: Difficulty in Purifying the Final Product

Potential CauseRecommended Solution
Product is a Mixture with Starting Material If the reaction did not go to completion, separating the product from the starting 1,3-diketone can be challenging due to similar polarities. Optimize the reaction conditions to ensure full conversion of the starting material. Column chromatography with a carefully selected solvent system may be required.
Oily or Non-Crystalline Product The crude product may be an oil due to the presence of impurities. Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. If the product is inherently low melting, trituration with a non-polar solvent like hexane can sometimes induce crystallization and remove non-polar impurities.
Product Degradation on Silica Gel β-Triketones can be sensitive to acidic conditions, and standard silica gel is slightly acidic, which can cause degradation during column chromatography. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent can help to prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most plausible and common synthetic strategy is a Claisen-type condensation. This involves the C-acylation of a pre-formed 1,3-diketone, dibenzoylmethane, with an appropriate acylating agent. The reaction is mediated by a strong base that deprotonates the central carbon of dibenzoylmethane to form a nucleophilic enolate, which then attacks the acylating agent.

Q2: Which base is best for this synthesis?

A2: Strong, non-nucleophilic bases are preferred to avoid unwanted side reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the diketone. Lithium diisopropylamide (LDA) is also a very strong base that can be effective, especially at low temperatures, which can help to control the reaction and minimize side products.

Q3: My NMR spectrum shows more than just the desired product. What are the likely impurities?

A3: Common impurities could include unreacted dibenzoylmethane, byproducts from the self-condensation of the acylating agent (if it has α-hydrogens), and potentially the O-acylated enol ester. Depending on the workup, you might also see hydrolysis products.

Q4: How can I confirm the formation of the triketone product?

A4: The product can be characterized by standard spectroscopic methods. In ¹H NMR, you would expect to see the disappearance of the signal for the central methylene protons of dibenzoylmethane and the appearance of a new signal for the methyl group adjacent to a carbonyl, in addition to the aromatic protons. In ¹³C NMR, the appearance of a third carbonyl signal would be indicative of the triketone structure. Mass spectrometry can be used to confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of Dibenzoylmethane

This is a representative protocol based on established chemical principles for C-acylation of β-diketones.

Materials:

  • Dibenzoylmethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Acetyl chloride (or Ethyl acetate)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Washing of NaH: Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings using a cannula.

  • Addition of Diketone: Add anhydrous THF to the flask, followed by the dropwise addition of a solution of dibenzoylmethane (1 equivalent) in anhydrous THF via the dropping funnel.

  • Enolate Formation: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of acetyl chloride (1 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway DBM Dibenzoylmethane Enolate Dibenzoylmethane Enolate DBM->Enolate  + Strong Base - H₂ Intermediate Tetrahedral Intermediate Enolate->Intermediate + Acetyl Chloride AcylatingAgent Acetyl Chloride AcylatingAgent->Intermediate Trione 1,5-Diphenylpentane- 1,3,5-trione Intermediate->Trione - Cl⁻

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Enolate Dibenzoylmethane Enolate Trione 1,5-Diphenylpentane- 1,3,5-trione Enolate->Trione C-acylation O_acylation O-acylation Product (Enol Ester) Enolate->O_acylation O-acylation AcylatingAgent Acylating Agent AcylatingAgent->Trione SelfCondensation Self-condensation Product AcylatingAgent->SelfCondensation Self-condensation AcylatingAgent->O_acylation

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low/No Product Yield CheckReagents Check Reagent/Solvent Purity and Dryness Start->CheckReagents CheckBase Verify Base Strength and Stoichiometry Start->CheckBase CheckTemp Optimize Reaction Temperature Start->CheckTemp ImpureProduct Impure Product AnalyzeImpurity Identify Impurities (NMR, MS) ImpureProduct->AnalyzeImpurity OptimizePurification Optimize Purification Method (Recrystallization, Chromatography) AnalyzeImpurity->OptimizePurification AdjustConditions Adjust Reaction Conditions (e.g., slow addition of acylating agent) AnalyzeImpurity->AdjustConditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of Crude 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,5-Diphenylpentane-1,3,5-trione.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery of Crystalline Product After Recrystallization

  • Question: I am getting a very low yield of crystals after recrystallization. What are the possible causes and how can I improve it?

  • Answer: Low recovery is a common issue and can stem from several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor. Conversely, if it is not soluble enough in the hot solvent, you may be using an excessively large volume of solvent, leading to loss of product.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Incomplete Crystallization: The crystallization process may not have been allowed to proceed for a sufficient amount of time or at a low enough temperature.

    Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Good starting points for a compound like this compound, based on similar structures, include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat Glassware: Preheat your filtration funnel and receiving flask to prevent premature crystallization during hot filtration.

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize yield.

    • Concentrate the Mother Liquor: If you suspect significant product remains in the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my product separates as an oil rather than forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated. Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to reduce the saturation.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.

Issue 3: Persistent Impurities in the Final Product

  • Question: After recrystallization, my product is still not pure. How can I remove persistent impurities?

  • Answer: If recrystallization alone is insufficient, the impurities may have similar solubility properties to your product. In this case, other purification techniques should be considered. Troubleshooting Steps:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with a solvent system such as a hexane/ethyl acetate gradient would be a good starting point.

    • Acid-Base Extraction: Since this compound is a β-dicarbonyl compound, it is weakly acidic and can be deprotonated by a suitable base. This allows for its separation from non-acidic impurities. You can dissolve the crude product in an organic solvent, extract it into a basic aqueous solution (e.g., dilute sodium hydroxide), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

    • Purification via Copper Chelate: β-Diketones are known to form stable chelates with metal ions like copper(II). This can be exploited for purification. The crude product can be reacted with a copper(II) salt to form the insoluble copper chelate, which is then filtered and washed. The pure β-diketone can be recovered by treating the chelate with a strong acid.[1]

Data Presentation

The following table presents hypothetical data for the purification of crude this compound using different methods. This data is for illustrative purposes to compare the potential efficacy of each technique.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity Before (%)Purity After (%)
Recrystallization (Ethanol)5.03.8768595
Column Chromatography5.03.57085>99
Acid-Base Extraction5.04.1828598
Copper Chelate Formation5.04.3868597

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate (e.g., starting with 100% hexane, then 9:1 hexane/ethyl acetate, then 4:1, and so on).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography acid_base_extraction Acid-Base Extraction crude->acid_base_extraction pure_product Pure Product recrystallization->pure_product Crystals impurities Impurities recrystallization->impurities Mother Liquor column_chromatography->pure_product Pure Fractions column_chromatography->impurities Impure Fractions acid_base_extraction->pure_product Precipitate acid_base_extraction->impurities Organic Layer

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent Yes success Successful Crystallization low_yield->success No check_solvent Re-evaluate Solvent low_yield->check_solvent Yes failure Consider Alternative Method slow_cool Cool Slowly reheat_add_solvent->slow_cool scratch_seed Scratch or Seed slow_cool->scratch_seed scratch_seed->oiling_out concentrate_mother_liquor Concentrate Mother Liquor check_solvent->concentrate_mother_liquor concentrate_mother_liquor->failure

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Recrystallization of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 1,5-Diphenylpentane-1,3,5-trione?

A1: A definitive, single ideal solvent for this compound is not documented in readily available chemical literature. The selection of an appropriate recrystallization solvent requires experimental screening. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Based on the structure of the molecule (aromatic rings and ketone groups), solvents to consider for screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Chlorinated Solvents: Dichloromethane, Chloroform (use with caution due to toxicity)

  • Aromatic Hydrocarbons: Toluene

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - often dissolve compounds at room temperature, so may be more suitable for precipitating the product by adding an anti-solvent.

  • Solvent Mixtures: e.g., Ethanol/Water, Toluene/Hexane

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: To perform a solvent screen, place a small amount of your crude this compound (e.g., 10-20 mg) into several different test tubes. To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent. Observe the solubility at room temperature. If the compound is insoluble, heat the mixture gently. A good candidate solvent will fully dissolve the compound upon heating and show crystal formation upon cooling to room temperature and then in an ice bath.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
The compound does not dissolve, even when heating. The solvent is not polar enough, or the compound is sparingly soluble in that solvent.Try a more polar solvent. If a single solvent does not work, consider a solvent mixture. Add a small amount of a co-solvent in which the compound is more soluble.
The compound dissolves in the solvent at room temperature. The solvent is too polar or has a very high affinity for the compound.This solvent is not suitable for recrystallization. It might be useful as a solvent for purification by chromatography. Alternatively, you can try to use this solvent and add an "anti-solvent" (a solvent in which the compound is insoluble) to induce precipitation.
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the solution is supersaturated.To address a dilute solution, evaporate some of the solvent to increase the concentration of the compound and then try cooling again. For a supersaturated solution, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent. Alternatively, ensure a slower cooling rate. You can also try to redissolve the oil in a minimal amount of hot solvent and then cool it very slowly.
The purity of the compound does not improve after recrystallization. The chosen solvent may have also dissolved the impurities, which then co-precipitated with the product.Try a different recrystallization solvent or a different purification technique, such as column chromatography.
Low recovery of the recrystallized product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent should be determined by preliminary screening as described in the FAQ section.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the selected recrystallization solvent.
  • Heat the mixture on a hot plate with stirring.
  • Continue to add the solvent in small portions until the compound just dissolves completely. Avoid adding an excess of solvent.

2. Hot Filtration (Optional):

  • If there are insoluble impurities in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

5. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Logical Workflow for Recrystallization Troubleshooting

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to room temperature, then ice bath dissolve->cool crystals Crystals Formed? cool->crystals filter_dry Filter and Dry Crystals crystals->filter_dry Yes oiled_out Compound Oiled Out? crystals->oiled_out No end Pure Product filter_dry->end troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal troubleshoot_no_crystals->cool oiled_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Re-heat and cool slower - Use lower boiling solvent - Add more solvent oiled_out->troubleshoot_oil Yes troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Analysis of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying impurities in 1,5-Diphenylpentane-1,3,5-trione via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound is more complex than expected. Why?

A1: this compound exists in a dynamic equilibrium between its triketo form and several enol tautomers. This keto-enol tautomerism results in multiple chemical environments for the protons, leading to a more complex spectrum than a single static structure would suggest. You will likely observe sharp signals for the aromatic protons and a set of signals for the aliphatic backbone, which may appear as singlets or doublets depending on the dominant tautomeric form and the solvent used. A very broad signal far downfield (>10 ppm) is characteristic of the enolic hydroxyl protons.

Q2: I observe a sharp singlet at approximately 2.6 ppm in my ¹H NMR spectrum. What is this impurity?

A2: A singlet around 2.6 ppm is highly characteristic of the methyl protons of Acetophenone[1]. This indicates the presence of unreacted starting material from the synthesis.

Q3: My ¹H NMR spectrum shows a quartet around 4.4 ppm and a corresponding triplet around 1.4 ppm. What do these signals indicate?

A3: These signals are characteristic of an ethyl group, likely from unreacted Ethyl Benzoate, another common starting material. The quartet corresponds to the -CH₂- group and the triplet to the -CH₃ group[2]. The presence of residual Ethanol from the reaction workup or hydrolysis can also show a quartet (~3.6 ppm) and a triplet (~1.2 ppm)[3][4][5][6].

Q4: There is a very broad signal in my ¹H NMR that disappears when I add a drop of D₂O. What is it?

A4: This broad, exchangeable signal is likely due to the presence of Benzoic Acid, which can form from the hydrolysis of ethyl benzoate. The carboxylic acid proton is typically very broad and appears far downfield (>10 ppm)[7][8]. It could also be from the enolic protons of the product itself. The D₂O exchange experiment confirms the presence of an acidic proton (e.g., -COOH, -OH).

Q5: How can I confirm the identity of a suspected impurity?

A5: The most reliable method is to "spike" your NMR sample. Add a small amount of the suspected impurity (e.g., pure acetophenone) to your NMR tube and re-acquire the spectrum. If your suspicion is correct, the intensity of the corresponding signals will increase. Comparing both ¹H and ¹³C NMR data with the reference tables below is also a crucial step.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Unexpected signals in the aromatic region (7.4-8.1 ppm).Presence of unreacted starting materials like Acetophenone or Ethyl Benzoate, or the byproduct Benzoic Acid.Compare the chemical shifts and splitting patterns to the data in Tables 1 & 2. Perform a spiking experiment for confirmation.
A singlet peak is observed around 2.6 ppm.Unreacted Acetophenone.Improve purification methods, such as recrystallization or column chromatography, to remove the starting material.
A quartet and a triplet are present that do not belong to the product.Unreacted Ethyl Benzoate or residual Ethanol.Check the chemical shifts carefully. Ethyl benzoate's quartet is further downfield (~4.4 ppm) than ethanol's (~3.6 ppm). Ensure the product is thoroughly dried under vacuum to remove residual solvents.
A very broad peak is observed, possibly overlapping with other signals.Presence of an acidic impurity like Benzoic Acid or water.Add a drop of D₂O to the NMR sample; acidic protons will exchange with deuterium and their signal will disappear.
Poorly resolved or broad product signals.The sample may be too concentrated, or there may be paramagnetic impurities. The presence of multiple tautomers in equilibrium naturally leads to some signal broadening.Rerun the NMR with a more dilute sample. Ensure all glassware is clean. Consider acquiring the spectrum at a different temperature to potentially simplify the equilibrium.

Data Presentation: NMR Chemical Shifts of Common Species

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound ~7.5 - 8.2Multiplet10HPhenyl protons (Ar-H)
~6.2 / 4.0Singlets2H / 2HCH₂/CH (keto/enol forms)
>10 (broad)SingletvariableEnolic OH
Acetophenone [1][9]7.96 - 8.00Multiplet2HAr-H (ortho)
7.45 - 7.60Multiplet3HAr-H (meta, para)
2.61Singlet3H-COCH₃
Ethyl Benzoate [2][10]8.04 - 8.10Multiplet2HAr-H (ortho)
7.39 - 7.55Multiplet3HAr-H (meta, para)
4.39Quartet2H-OCH₂CH₃
1.38Triplet3H-OCH₂CH₃
Benzoic Acid [7][11]8.14Doublet2HAr-H (ortho)
7.50 - 7.64Multiplet3HAr-H (meta, para)
>10 (very broad)Singlet1H-COOH
Ethanol [3]3.68Quartet2H-CH₂OH
1.22Triplet3H-CH₃
~2.6 (broad)Singlet1H-OH

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ ppm)Assignment
This compound ~190-200Carbonyl carbons (C=O)
~127-138Phenyl carbons
~50-95Aliphatic carbons (keto/enol)
Acetophenone [9][12]198.2C=O
137.1Ar-C (ipso)
133.1, 128.6, 128.3Ar-CH
26.6-CH₃
Ethyl Benzoate [2][13][14][15]166.5C=O
132.8, 130.6, 129.5, 128.3Ar-C
60.9-OCH₂-
14.3-CH₃
Benzoic Acid [7][16][17]172.6-COOH
133.9, 130.3, 129.4, 128.5Ar-C
Ethanol [18]58.0-CH₂OH
18.0-CH₃

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of your dried this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Mixing: Cap the NMR tube and gently invert it several times or vortex briefly until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • D₂O Exchange (Optional): After acquiring the initial spectra, carefully remove the tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

Visualizations

Impurity Identification Workflow

G Workflow for Impurity Identification via NMR cluster_0 NMR Analysis cluster_1 Impurity Identification cluster_2 Conclusion A Acquire ¹H and ¹³C NMR Spectra B Identify Product Signals (Aromatic, Aliphatic, Enolic) A->B C Are there unassigned signals? B->C D Compare unassigned signals to reference data (Tables 1 & 2) C->D Yes I Sample is Pure C->I No E Potential Match Found? D->E F Perform Spiking Experiment with suspected impurity E->F Yes H Re-evaluate other potential impurities or degradation products E->H No G Confirm Impurity Identity F->G J Impurity Identified. Optimize purification. G->J

Caption: Logical workflow for identifying unknown impurities in an NMR spectrum.

References

Technical Support Center: Optimizing Reaction Conditions for 1,5-Diphenylpentane-1,3,5-trione Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the complexation of 1,5-Diphenylpentane-1,3,5-trione with various metal ions. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand?

This compound is a β-triketone capable of acting as a chelating ligand. Its three carbonyl groups can coordinate with a metal ion, forming a stable metal complex. These complexes are of interest in areas such as catalysis and materials science due to the specific electronic and geometric properties conferred by the ligand.

Q2: Which metal ions can be complexed with this compound?

This ligand can form complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), and cobalt(II). The specific reaction conditions will vary depending on the metal ion used.

Q3: What is the general principle behind the complexation reaction?

The complexation reaction typically involves the deprotonation of the β-triketone by a base to form an enolate anion. This anion then acts as a nucleophile, coordinating to the metal ion to form the complex. The reaction is often carried out in a suitable solvent in which both the ligand and the metal salt are soluble.

Q4: How can I confirm the formation of the desired metal complex?

Several spectroscopic techniques can be used to confirm complex formation:

  • Infrared (IR) Spectroscopy: Look for a shift in the carbonyl (C=O) stretching frequency to lower wavenumbers upon coordination to the metal ion. New bands corresponding to metal-oxygen (M-O) bonds may also appear in the low-frequency region.

  • UV-Vis Spectroscopy: The formation of a complex is often accompanied by a change in the color of the solution and a shift in the absorption bands compared to the free ligand.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes may lead to broad signals, changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide evidence of coordination.

  • Elemental Analysis: Comparing the experimental percentages of C, H, and the metal with the calculated values for the expected complex formula can confirm the stoichiometry.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low, or I am not isolating any product. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Consult the following table for potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Deprotonation of the Ligand Ensure the base is strong enough and used in a sufficient molar ratio to deprotonate the trione. Consider using a stronger base or increasing the amount of the current base. The reaction mixture should be stirred for an adequate amount of time after base addition to allow for complete enolate formation.
Incorrect pH of the Reaction Mixture The stability of many metal complexes is pH-dependent. The optimal pH range for complex formation is typically between 4 and 10.[1] Use a pH meter to monitor and adjust the pH of the reaction mixture by adding a suitable acid or base.
Inappropriate Solvent The solvent plays a crucial role in dissolving the reactants and stabilizing the complex.[2] If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a solvent mixture with a different polarity.[3][4][5] Common solvents for such reactions include ethanol, methanol, or DMF.
Unfavorable Reaction Temperature Some complexation reactions require heating to overcome the activation energy barrier. If the reaction is performed at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, excessive heat can lead to decomposition of the ligand or the complex.
Incorrect Ligand-to-Metal Molar Ratio The stoichiometry of the complex (e.g., 1:1 or 2:1 ligand-to-metal) will dictate the optimal molar ratio of reactants. Try varying the molar ratio of the ligand to the metal salt to find the optimal condition for product formation.
Precipitation of Metal Hydroxide If the pH is too high, the metal ion may precipitate as a hydroxide, preventing it from reacting with the ligand. Ensure the pH is controlled and does not exceed the point where metal hydroxide precipitation occurs for the specific metal ion being used.
Issue 2: Formation of Impurities and Side Products

Q: I have obtained a product, but it appears to be impure. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is a common issue. The following table outlines potential side products and strategies to mitigate them.

Potential Side Product Mitigation Strategy
Unreacted Starting Materials Optimize the reaction time and temperature to ensure the reaction goes to completion. Ensure proper stoichiometry of reactants.
Metal Hydroxide Precipitate Carefully control the pH of the reaction mixture. Add the base slowly and with vigorous stirring to avoid localized high pH.
Polymeric Complexes In some cases, especially with bridging ligands or at high concentrations, polymeric complexes can form. Try using more dilute solutions of your reactants.
Solvent Adducts The solvent may sometimes coordinate to the metal center, especially if it is a coordinating solvent like DMF or DMSO. Purification methods like recrystallization from a non-coordinating solvent can help remove these.
Issue 3: Difficulty in Product Purification and Isolation

Q: I am struggling to purify the synthesized complex. What are the recommended purification techniques?

A: Purification of organometallic complexes often requires specific techniques.[6]

Purification Method Description and Tips
Recrystallization This is the most common method for purifying solid complexes.[7] The choice of solvent is critical. The ideal solvent should dissolve the complex at a higher temperature but not at room temperature, while the impurities should remain soluble at all temperatures. Common solvent systems for recrystallization of metal complexes include ethanol, methanol, acetonitrile, or mixtures with water. Slow cooling is crucial for obtaining well-formed crystals.
Column Chromatography For complexes that are difficult to purify by recrystallization, column chromatography on silica gel or alumina can be effective. The choice of eluent (solvent system) is key and should be determined by thin-layer chromatography (TLC) first. A solvent system that gives a good separation of the desired complex from impurities on the TLC plate should be used for the column.
Washing Sometimes, impurities can be removed by washing the crude solid product with a solvent in which the complex is insoluble but the impurities are soluble. This is a quick and effective way to remove unreacted starting materials or soluble side products.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a transition metal complex of this compound. This should be considered a starting point, and optimization of the parameters outlined in the tables below is highly recommended for each specific metal ion.

Synthesis of a Metal(II)-1,5-Diphenylpentane-1,3,5-trione Complex

  • Dissolve the Ligand: In a round-bottom flask, dissolve 1.0 mmol of this compound in a suitable solvent (e.g., 20 mL of ethanol).

  • Add the Base: To the ligand solution, add a stoichiometric equivalent of a base (e.g., 1.0 mmol of sodium ethoxide or an appropriate amount of a weaker base like triethylamine). Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the ligand.

  • Add the Metal Salt: In a separate flask, dissolve 0.5 mmol of the desired metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) in the same solvent (e.g., 10 mL of ethanol).

  • Combine Reactants: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold solvent and then dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation: Optimized Reaction Parameters

The following tables provide suggested starting points for optimizing the reaction conditions for the complexation of this compound with common transition metals. Note that the optimal conditions may vary depending on the specific metal salt and desired product stoichiometry.

Table 1: General Reaction Condition Ranges

ParameterRecommended RangeNotes
Temperature (°C) 25 - 80Higher temperatures may increase the reaction rate but can also lead to decomposition. Start at room temperature and gradually increase if necessary.
Reaction Time (hours) 1 - 24Monitor the reaction by TLC to determine the optimal time.
pH 4 - 10Crucial for complex stability.[1] Adjust with a suitable non-coordinating acid or base.
Solvent Ethanol, Methanol, DMF, AcetonitrileThe choice of solvent can influence the solubility of reactants and the stability of the complex.[2]

Table 2: Suggested Molar Ratios for Common Metal Complexes

Metal IonLigand : Metal Molar Ratio (Typical)Expected Complex Stoichiometry (Ligand:Metal)
Cu(II)2 : 12:1
Ni(II)2 : 12:1
Co(II)2 : 12:1

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Complex Synthesis start Start dissolve_ligand Dissolve this compound in a suitable solvent start->dissolve_ligand add_base Add base to deprotonate the ligand dissolve_ligand->add_base combine Slowly add metal salt solution to the ligand solution add_base->combine dissolve_metal Dissolve metal salt in the same solvent dissolve_metal->combine react Stir at a controlled temperature and monitor by TLC combine->react isolate Isolate the crude product (filtration or evaporation) react->isolate purify Purify the complex (recrystallization/chromatography) isolate->purify characterize Characterize the final product (IR, NMR, UV-Vis, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of metal complexes with this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_ph Is the pH within the optimal range (4-10)? start->check_ph adjust_ph Adjust pH with a suitable acid or base check_ph->adjust_ph No check_base Is the base strong enough and in sufficient quantity for deprotonation? check_ph->check_base Yes adjust_ph->check_ph change_base Use a stronger base or increase the molar ratio check_base->change_base No check_solubility Are all reactants fully dissolved? check_base->check_solubility Yes change_base->check_base change_solvent Try a different solvent or solvent mixture check_solubility->change_solvent No check_temp Is the reaction temperature optimized? check_solubility->check_temp Yes change_solvent->check_solubility adjust_temp Try gentle heating or ensure the temperature is not too high check_temp->adjust_temp No check_ratio Is the ligand-to-metal ratio correct? check_temp->check_ratio Yes adjust_temp->check_temp adjust_ratio Vary the molar ratio of reactants check_ratio->adjust_ratio No success Yield Improved check_ratio->success Yes adjust_ratio->check_ratio

Caption: A logical workflow to diagnose and resolve issues of low product yield in complexation reactions.

References

Troubleshooting low yield in 1,5-Diphenylpentane-1,3,5-trione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,5-Diphenylpentane-1,3,5-trione.

Troubleshooting Guides & FAQs

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in the synthesis of this compound, which is typically prepared via a crossed Claisen condensation, can stem from several factors:

  • Sub-optimal Base Selection: The choice of base is critical. Using a base that is not strong enough will result in incomplete deprotonation of the ketone, leading to a poor yield. Conversely, a highly nucleophilic base can lead to unwanted side reactions with the ester.

  • Presence of Moisture: The Claisen condensation is highly sensitive to moisture. Any water present in the reagents or solvent can quench the strong base and inhibit the reaction.

  • Self-Condensation of the Ketone: Acetophenone, a likely precursor, can undergo self-condensation (an aldol reaction) as a competing side reaction, reducing the amount available for the desired Claisen condensation.

  • Reaction Reversibility: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under certain conditions.[1]

  • Improper Reaction Temperature: The temperature can influence the rates of the desired reaction and competing side reactions.

Q2: What is the optimal type of base to use for the synthesis of this compound?

For a crossed Claisen condensation to synthesize this compound, a strong, non-nucleophilic base is generally preferred. This minimizes side reactions such as nucleophilic attack on the ester carbonyl. Ideal bases include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is widely used for Claisen condensations.

  • Sodium Amide (NaNH2): Another powerful, non-nucleophilic base suitable for this reaction.[2]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that can be effective, especially in mixed Claisen condensations.[2]

It is crucial to use a stoichiometric amount of the base, as the final deprotonation of the β-dicarbonyl product drives the reaction to completion.[3]

Q3: How can I minimize the self-condensation of acetophenone?

Self-condensation of acetophenone is a common side reaction. To minimize this, you can employ the following strategies:

  • Order of Addition: Add the acetophenone slowly to a mixture of the base and the ester (e.g., diethyl malonate). This ensures that the concentration of the enolate of acetophenone is kept low at any given time, reducing the likelihood of it reacting with another molecule of acetophenone.

  • Use of a Non-enolizable Ester: While diethyl malonate is enolizable, using an ester without α-hydrogens as the acylating agent in other Claisen reactions can prevent one of the self-condensation pathways.[2]

Q4: My reaction mixture is turning dark brown or black. What does this indicate?

A dark coloration of the reaction mixture often suggests the formation of degradation or polymerization products. This can be caused by:

  • Excessively High Temperatures: Running the reaction at too high a temperature can lead to decomposition of the starting materials or the product.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of complex side products.

  • Reaction with Air (Oxygen): While less common for this specific reaction, exposure to air can sometimes lead to oxidative side reactions that produce colored impurities.

Q5: What is the best workup and purification procedure for this compound?

A typical workup procedure involves quenching the reaction with a dilute acid (e.g., HCl or H2SO4) to neutralize the base and protonate the product. The product can then be extracted into an organic solvent.

For purification, the following methods can be employed:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective.

Data Presentation

Table 1: Effect of Base and Solvent on Yield in a Model Crossed Claisen Condensation

Base (1.1 eq.)SolventTemperature (°C)Time (h)Approximate Yield (%)
Sodium EthoxideEthanol80640-50
Sodium HydrideTHF65470-80
Sodium AmideToluene110365-75
LDATHF-78 to 25275-85

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity. Data is compiled from general principles of Claisen condensation reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Crossed Claisen Condensation

This protocol is a representative procedure based on established methods for similar crossed Claisen condensations.

Materials:

  • Acetophenone

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil). Anhydrous THF is added to the flask.

  • Enolate Formation: A solution of acetophenone (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Condensation: A solution of diethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained for 4 hours.

  • Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane).

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate Deprotonation side_product Self-condensation Product acetophenone->side_product Self-condensation diethyl_malonate Diethyl Malonate intermediate Tetrahedral Intermediate diethyl_malonate->intermediate base Strong Base (e.g., NaH) enolate->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of Ethoxide troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions No Issue reagent_issue Impure reagents or incorrect stoichiometry check_reagents->reagent_issue Issue Found check_workup Analyze Workup and Purification check_conditions->check_workup No Issue conditions_issue Incorrect base, solvent, or temperature check_conditions->conditions_issue Issue Found workup_issue Product loss during extraction or purification check_workup->workup_issue Issue Found optimize Optimize Reaction check_workup->optimize No Issue, Further Optimization Needed reagent_issue->optimize conditions_issue->optimize workup_issue->optimize

References

Stability issues of 1,5-Diphenylpentane-1,3,5-trione under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,5-diphenylpentane-1,3,5-trione, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, formulation, or analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a β-dicarbonyl compound, specifically a 1,3,5-triketone. The presence of multiple carbonyl groups makes the central methylene protons acidic and the molecule susceptible to certain chemical transformations.[1][2] Under acidic conditions, it can undergo degradation, which is a critical consideration in pharmaceutical development, where pH stability is essential for drug formulation and efficacy.

Q2: What is the primary degradation pathway for this compound in acidic conditions?

The most probable degradation pathway for this compound under acidic conditions is an acid-catalyzed retro-Claisen condensation (also referred to as a retro-Claisen reaction).[1][3][4] This reaction involves the cleavage of carbon-carbon bonds adjacent to the carbonyl groups.

Q3: What are the likely degradation products of this compound in an acidic solution?

Under acidic hydrolysis, this compound is expected to cleave at the C2-C3 and C4-C5 bonds. This would likely yield benzoic acid and acetone as the primary degradation products. The reaction proceeds through protonation of a carbonyl oxygen, followed by nucleophilic attack of water and subsequent C-C bond cleavage.

Q4: How can I monitor the degradation of this compound?

The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8] An appropriate reversed-phase HPLC method should be developed to separate the parent compound from its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[5]

Q5: Are there any formulation strategies to improve the stability of this compound in acidic environments?

To enhance stability, it is advisable to maintain the pH of the formulation in the neutral to slightly acidic range, avoiding strongly acidic conditions. The use of buffering agents can help control the pH. Encapsulation techniques or the use of less acidic excipients in solid dosage forms could also be explored to protect the compound from acidic environments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound purity over time in an acidic formulation. Acid-catalyzed degradation (retro-Claisen condensation).- Adjust the pH of the formulation to a less acidic or neutral range using a suitable buffer. - Store the formulation at lower temperatures to reduce the rate of degradation. - Re-evaluate the necessity of the acidic excipients in the formulation.
Appearance of unexpected peaks in the HPLC chromatogram during stability studies. Formation of degradation products.- Identify the degradation products using LC-MS or other spectroscopic techniques. - Quantify the degradation products using a validated stability-indicating HPLC method. - Investigate the effect of pH, temperature, and light on the formation of these impurities.
Inconsistent analytical results for the potency of the compound. The compound is degrading during sample preparation or analysis.- Ensure the diluent used for sample preparation has a neutral pH. - Minimize the time between sample preparation and analysis. - Use a validated, stability-indicating HPLC method that can resolve the active compound from its degradants.[5][6][7][8]
Precipitation of the compound from an acidic solution. The compound or its degradation products may have poor solubility at the given pH.- Determine the pKa of the compound to understand its ionization state at different pH values. - Assess the solubility of the compound and its degradation products across a range of pH values. - Consider the use of co-solvents or solubilizing agents if compatible with the application.

Data Presentation

The following table provides illustrative data on the degradation of a β-dicarbonyl compound under various acidic conditions. Please note that this is representative data and actual degradation rates for this compound should be determined experimentally.

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (Area %) Major Degradation Product 2 (Area %)
0.1 M HCl at 25°C0100.00.00.0
2498.50.80.7
4897.11.51.4
7295.82.22.0
0.1 M HCl at 50°C0100.00.00.0
892.34.13.6
1685.17.97.0
2478.511.210.3
pH 4.0 Buffer at 50°C0100.00.00.0
2499.20.40.4
4898.50.80.7
7297.81.21.0

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound under acidic stress, as recommended by ICH guidelines.[9]

1. Materials:

  • This compound
  • Hydrochloric acid (0.1 M and 1 M)
  • Sodium hydroxide (0.1 M and 1 M for neutralization)
  • HPLC grade methanol and water
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with a UV detector

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
  • Acid Stress:
  • To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
  • Keep the solution at a controlled temperature (e.g., 60°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
  • Sample Preparation for Analysis:
  • Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.
  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • HPLC Analysis:
  • Analyze the prepared samples using a validated stability-indicating HPLC method.
  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
  • Data Evaluation:
  • Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
  • If no significant degradation is observed with 0.1 M HCl, the study can be repeated with 1 M HCl.

Visualizations

Acid_Degradation_Pathway cluster_0 Acid-Catalyzed Retro-Claisen Condensation parent This compound protonated Protonated Intermediate parent->protonated + H+ water_attack Tetrahedral Intermediate protonated->water_attack + H2O cleavage C-C Bond Cleavage water_attack->cleavage products Benzoic Acid + Acetone cleavage->products

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_1 Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in Methanol) stress Incubate with 0.1 M HCl at 60°C start->stress sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize dilute Dilute to Final Concentration (e.g., 100 µg/mL) neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze evaluate Evaluate Data: % Parent Remaining % Degradation Products analyze->evaluate

Caption: Workflow for the forced degradation study of this compound.

References

Preventing decomposition of 1,5-Diphenylpentane-1,3,5-trione during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,5-Diphenylpentane-1,3,5-trione during its synthesis.

Troubleshooting Guide

Decomposition of this compound during synthesis is a common issue that can significantly impact yield and purity. The primary cause of degradation is the retro-Claisen reaction, a process that cleaves the carbon-carbon bonds of the β-dicarbonyl system. This guide addresses common problems and provides systematic solutions to minimize decomposition.

Problem 1: Low or No Yield of the Desired Triketone

Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of starting materials.The Claisen condensation requires sufficient time to proceed to completion. Premature workup will result in a low yield.
Retro-Claisen Decomposition Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride, LDA). Avoid using catalytic amounts of weaker bases like sodium ethoxide if possible.[1][2][3]A strong base is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester, making the final step irreversible and preventing the reverse reaction.[2][3][4]
Incorrect Stoichiometry Carefully measure and use the correct molar ratios of reactants as specified in the protocol.An incorrect ratio of the ester and ketone components can lead to the formation of side products and a lower yield of the desired triketone.
Moisture in Reaction Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can quench the enolate intermediate and hydrolyze the ester starting material, thus inhibiting the condensation reaction.

Problem 2: Presence of Multiple Impurities in the Crude Product

Potential Cause Troubleshooting Step Explanation
Self-Condensation of Ketone If using a ketone with α-hydrogens on both sides (e.g., acetone), consider a two-step approach where the mono-sodio derivative is formed first, followed by acylation. Alternatively, use a directed Claisen condensation approach.Symmetrical ketones can undergo self-condensation, leading to a mixture of products. Controlling the enolate formation can improve selectivity.
Retro-Claisen Products Maintain a low reaction temperature and use a strong, non-nucleophilic base. Quench the reaction carefully by slowly adding a proton source at low temperature.The retro-Claisen reaction is often promoted by heat and the presence of nucleophilic bases.[5][6]
Aldol Condensation Products If using acetone as a starting material, add it slowly to the base to minimize its self-condensation. Use a non-enolizable ester if possible in a crossed Claisen reaction.[7]Acetone can readily undergo self-aldol condensation in the presence of a base, leading to undesired byproducts.[7]

Problem 3: Difficulty in Purifying the Product

| Potential Cause | Troubleshooting Step | Explanation | | Oiling Out During Recrystallization | Choose a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary.[8][9] | "Oiling out" occurs when the product is too soluble in the recrystallization solvent even at lower temperatures, or if the melting point of the solid is lower than the boiling point of the solvent. | | Co-precipitation of Impurities | Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool for crystallization. Wash the collected crystals with a small amount of cold solvent.[10] | Insoluble impurities can become trapped within the crystal lattice of the desired product. | | Product Instability on Silica Gel | If purification by column chromatography is necessary, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. | The acidic nature of silica gel can promote the decomposition of acid-sensitive compounds like β-dicarbonyls. |

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of decomposition of this compound during synthesis?

The primary decomposition pathway is the retro-Claisen reaction .[5][6][11] This is the reverse of the Claisen condensation and results in the cleavage of the C-C bonds between the carbonyl groups, leading back to starting materials or other fragmentation products. This process is often catalyzed by the presence of a nucleophilic base and can be exacerbated by elevated temperatures.

Q2: How can I minimize the retro-Claisen reaction?

To minimize the retro-Claisen reaction, it is crucial to use a strong, non-nucleophilic base in stoichiometric amounts.[1][3] Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred over alkoxides like sodium ethoxide. The strong base deprotonates the newly formed β-dicarbonyl product, forming a stable enolate. This final deprotonation step is essentially irreversible and drives the reaction equilibrium towards the product, preventing its decomposition.[2][4] Maintaining a low reaction temperature throughout the synthesis and workup is also critical.

Q3: What are the ideal reaction conditions for the synthesis of this compound?

  • Reactants: An enolizable ketone (like acetophenone or its enolate) and a non-enolizable ester (like ethyl benzoate) or an acylating agent (like benzoyl chloride).

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a stoichiometric amount.[1][3]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.[7]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[7]

  • Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent quenching of the enolate by atmospheric moisture.

Q4: What are common side reactions to be aware of?

Besides the retro-Claisen reaction, other potential side reactions include:

  • Self-condensation of the ketone: If a ketone like acetone is used, it can react with itself to form aldol products.[7]

  • Acylation at the oxygen atom: The enolate can be acylated at the oxygen atom instead of the carbon atom, leading to the formation of an enol ester.

  • Multiple acylations: The methylene groups in the triketone are acidic and can potentially undergo further acylation if excess acylating agent is used.

Q5: What is the best method for purifying this compound?

Recrystallization is the preferred method for purifying solid organic compounds.[8] A suitable solvent or solvent mixture should be chosen where the triketone has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for similar compounds include ethanol, ethyl acetate, or mixtures with a non-polar solvent like hexanes.[9] If column chromatography is necessary, care should be taken to avoid decomposition on the stationary phase, as mentioned in the troubleshooting guide.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a general procedure based on the principles of the Claisen condensation can be proposed.

Proposed Synthesis via Crossed Claisen-Type Condensation

This is a hypothetical protocol based on established organic chemistry principles. Optimization will be necessary.

Materials:

  • Acetophenone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Benzoate

  • Benzoyl Chloride

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • First Acylation: Cool the enolate solution back to 0 °C. Slowly add ethyl benzoate (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Second Acylation: Cool the reaction mixture to 0 °C. Slowly add benzoyl chloride (1.0 equivalent) dissolved in anhydrous THF. Stir at 0 °C for 2-3 hours.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate NaH, THF EthylBenzoate Ethyl Benzoate BenzoylChloride Benzoyl Chloride Diketone 1,3-Diphenylpropane-1,3-dione (Intermediate) Enolate->Diketone + Ethyl Benzoate (Claisen Condensation) Triketone This compound Diketone->Triketone + Benzoyl Chloride (Acylation)

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Decomposition Observed check_base Check Base: Stoichiometric & Strong? start->check_base check_temp Check Temperature: Kept Low? check_base->check_temp Yes remedy_base Use Stoichiometric NaH or LDA check_base->remedy_base No check_moisture Check for Moisture: Anhydrous Conditions? check_temp->check_moisture Yes remedy_temp Maintain 0°C to RT check_temp->remedy_temp No remedy_moisture Dry Glassware & Solvents, Use Inert Atmosphere check_moisture->remedy_moisture No success Improved Yield & Purity check_moisture->success Yes remedy_base->check_temp remedy_temp->check_moisture remedy_moisture->success

Caption: Troubleshooting workflow for synthesis decomposition issues.

References

Technical Support Center: Synthesis of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,5-Diphenylpentane-1,3,5-trione. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and visualizations to clarify the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the laboratory-scale synthesis of this compound is a base-catalyzed double Claisen condensation between an excess of a benzoate ester (e.g., ethyl benzoate) and acetone.[1][2][3][4] In this reaction, a strong base is used to deprotonate the alpha-hydrogens of acetone, which then acts as a nucleophile, attacking the carbonyl carbon of two molecules of the benzoate ester.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key starting materials are a benzoate ester (such as ethyl benzoate or methyl benzoate) and acetone. A strong base is required as a catalyst, with sodium hydride (NaH) or sodium ethoxide (NaOEt) being common choices.[5] An anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is typically used. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

Q3: What is the expected yield for this synthesis?

A3: The yield can vary significantly depending on the specific reaction conditions, purity of reagents, and effectiveness of the workup and purification. Yields can range from moderate to good, but optimizing conditions is crucial for achieving higher yields.

Q4: What are the main safety precautions to consider?

A4: Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. Anhydrous solvents must be used. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Question: I performed the synthesis, but after workup, I obtained a very low yield of this compound, or none at all. What could have gone wrong?

  • Answer:

    • Moisture Contamination: The most common issue is the presence of moisture in the reaction. Sodium hydride reacts violently with water, and any moisture will consume the base, preventing the deprotonation of acetone. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Inactive Base: The sodium hydride may be old or have been improperly stored, leading to a layer of inactive sodium hydroxide on its surface. Use fresh, high-quality sodium hydride.

    • Insufficient Base: A stoichiometric amount of base is often required because the product, a β-diketone, is acidic and will be deprotonated by the base, driving the reaction to completion.[4] Ensure you are using the correct molar ratio of base to reactants.

    • Reaction Temperature: The reaction temperature is critical. The initial deprotonation of acetone is often carried out at a low temperature (e.g., 0 °C), and the reaction is then allowed to warm to room temperature or gently heated to drive it to completion.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 2: Formation of significant side products.

  • Question: My final product is contaminated with several impurities. What are the likely side products and how can I minimize their formation?

  • Answer:

    • Self-Condensation of Acetone: If the addition of the benzoate ester is too slow, the acetone enolate can react with another molecule of acetone in an aldol condensation. To minimize this, the benzoate ester can be added to the pre-formed acetone enolate, or a large excess of the benzoate ester can be used.

    • Single Condensation Product: The reaction may stop after the first condensation, yielding 1-phenylbutane-1,3-dione (benzoylacetone). To promote the second condensation, ensure a sufficient amount of base and benzoate ester are present, and allow for adequate reaction time.

    • Unreacted Starting Materials: Incomplete reaction will leave unreacted acetone and benzoate ester. This can be addressed by increasing the reaction time or temperature, or by using a more reactive base.

Problem 3: Difficulty in purifying the final product.

  • Question: I am having trouble purifying the this compound. What are the recommended purification methods?

  • Answer:

    • Recrystallization: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or a mixture of ethanol and water could be a good starting point.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful purification technique. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can be used to separate the desired product from impurities.

    • Complexation: 1,3-Diketones can form complexes with certain metal ions. It is possible to purify the product by forming a metal complex, isolating it, and then decomposing the complex to recover the purified diketone.[6]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via a double Claisen condensation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium Hydride (60% dispersion in mineral oil)24.002.0 g0.05
Anhydrous Tetrahydrofuran (THF)-100 mL-
Acetone (dried over molecular sieves)58.081.45 mL0.025
Ethyl Benzoate150.177.5 mL0.05
1 M Hydrochloric Acid (HCl)-~50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: All glassware should be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. The reaction is performed in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Preparation of the Base: Suspend sodium hydride (2.0 g of a 60% dispersion) in anhydrous THF (50 mL) in the reaction flask. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Enolate: In a separate flask, prepare a solution of dry acetone (1.45 mL) in anhydrous THF (20 mL). Add this solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 30 minutes. After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.

  • Condensation Reaction: Prepare a solution of ethyl benzoate (7.5 mL) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the ethyl benzoate solution dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (check with pH paper). Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation EthylBenzoate Ethyl Benzoate (2 equiv.) Intermediate1 Mono-condensation Product EthylBenzoate->Intermediate1 Product This compound EthylBenzoate->Product Base Sodium Hydride (Base) Base->Enolate Enolate->Intermediate1 Nucleophilic Attack Intermediate1->Product Second Condensation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Performed Problem Low or No Yield? Start->Problem CheckMoisture Check for Moisture Contamination (Dry Glassware, Anhydrous Solvents) Problem->CheckMoisture Yes SideProducts Significant Side Products? Problem->SideProducts No CheckBase Verify Base Activity and Stoichiometry CheckMoisture->CheckBase CheckTempTime Optimize Reaction Temperature and Time CheckBase->CheckTempTime CheckTempTime->SideProducts Failure Re-evaluate Overall Strategy CheckTempTime->Failure MinimizeSelfCondensation Adjust Reactant Addition Order/Ratio SideProducts->MinimizeSelfCondensation Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No PromoteSecondCondensation Ensure Sufficient Base and Ester MinimizeSelfCondensation->PromoteSecondCondensation PromoteSecondCondensation->PurificationIssue PromoteSecondCondensation->Failure Recrystallize Attempt Recrystallization with Different Solvents PurificationIssue->Recrystallize Yes Success Successful Synthesis PurificationIssue->Success No ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom ColumnChrom->Success ColumnChrom->Failure

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to β-Diketones: 1,5-Diphenylpentane-1,3,5-trione in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and coordination chemistry, β-dicarbonyl compounds are indispensable building blocks and versatile ligands. This guide provides a comparative analysis of 1,5-Diphenylpentane-1,3,5-trione alongside three other widely utilized β-diketones: acetylacetone, dibenzoylmethane, and 2,2,6,6-tetramethyl-3,5-heptanedione (tmh). We will delve into their chemical properties, performance in metal chelation, and utility in the synthesis of heterocyclic compounds, supported by experimental data and detailed protocols.

Introduction to the Compared β-Diketones

β-Diketones are characterized by two carbonyl groups separated by a methylene group. This structural motif imparts a unique reactivity, most notably the ability to exist in equilibrium between keto and enol tautomers. The enol form can be deprotonated to form a resonance-stabilized enolate anion, a powerful bidentate ligand capable of forming stable complexes with a wide range of metal ions.

The four β-dicarbonyl compounds under comparison are:

  • This compound: A β-triketone with a more complex structure, offering multiple coordination sites.

  • Acetylacetone (Hacac): The simplest β-diketone, widely used as a benchmark in coordination chemistry.

  • Dibenzoylmethane (Hdbm): An aromatic β-diketone with phenyl substituents, influencing its electronic properties and steric hindrance.

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (Htmh or Hdpvm): A β-diketone with bulky tert-butyl groups, which confer high solubility in organic solvents and significant steric effects.

Physicochemical Properties: A Comparative Overview

The acidity of the methylene protons, expressed as the pKa value, is a critical parameter for β-diketones as it governs their ability to form enolates and subsequently coordinate to metal ions. The electron-withdrawing or -donating nature of the substituents on the carbonyl groups significantly influences the pKa.

CompoundStructurepKaMolar Mass ( g/mol )Appearance
This compound
N/A266.29Yellowish solidAcetylacetone 8.95100.12Colorless liquidDibenzoylmethane 9.35224.26White to pale yellow solid2,2,6,6-Tetramethyl-3,5-heptanedione 11.60 (predicted)184.28Colorless to pale yellow liquid

Note: An experimental pKa value for this compound under comparable conditions was not available in the surveyed literature. The pKa for 2,2,6,6-tetramethyl-3,5-heptanedione is a predicted value.

Performance in Metal Chelation: Stability of Copper(II) Complexes

The ability of β-diketones to form stable complexes with metal ions is one of their most important properties. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex. Copper(II) is a common metal ion used for such comparative studies.

LigandLog K1 (Cu²⁺)Log K2 (Cu²⁺)
Acetylacetonate 4.73.9
Dibenzoylmethanate 10.59.2
2,2,6,6-Tetramethyl-3,5-heptanedionate N/AN/A
1,5-Diphenylpentane-1,3,5-trionate N/AN/A

Note: The stability constants for acetylacetonate and dibenzoylmethanate with Cu(II) are provided as examples. Directly comparable, comprehensive data for all four ligands under the same conditions were not found.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

β-Diketones are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles. The Knorr pyrazole synthesis, the reaction of a β-dicarbonyl compound with a hydrazine, is a classic example. The yield of this reaction can be influenced by the structure of the β-diketone and the reaction conditions.

β-DiketoneHydrazineProductYield (%)
AcetylacetoneHydrazine hydrate3,5-DimethylpyrazoleHigh
DibenzoylmethaneHydrazine hydrate3,5-DiphenylpyrazoleHigh
2,2,6,6-Tetramethyl-3,5-heptanedioneHydrazine hydrate3,5-Di-tert-butylpyrazoleModerate-High
This compoundHydrazine hydrate3-Benzoyl-5-phenylpyrazoleN/A

Note: While the Knorr synthesis is generally high-yielding for many β-diketones, a direct comparative study of these four specific compounds under identical conditions with reported yields was not found in the literature. The reaction with this compound is expected to be more complex due to the presence of three carbonyl groups.

Experimental Protocols

Synthesis of this compound (via Claisen-type Condensation)

This protocol is a general representation of a Claisen-type condensation that can be adapted for the synthesis of this compound.

Materials:

  • Acetophenone

  • Ethyl benzoate

  • Sodium hydride (NaH) or other strong base

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in the anhydrous solvent.

  • Slowly add a solution of acetophenone (1 equivalent) in the anhydrous solvent to the suspension of sodium hydride.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of ethyl benzoate (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a small amount of ethanol.

  • Acidify the mixture with dilute hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Knorr Pyrazole Synthesis

This is a general protocol for the synthesis of pyrazoles from β-diketones and hydrazine.

Materials:

  • β-Diketone (1 equivalent)

  • Hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents)

  • Ethanol or acetic acid as solvent

  • Glacial acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the β-diketone (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added if the reaction is slow.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Determination of Metal-Ligand Stoichiometry by Job's Method

Job's method of continuous variation is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex.

Materials:

  • Stock solution of a metal salt (e.g., CuSO₄·5H₂O) of known concentration.

  • Stock solution of the β-diketone ligand of the same concentration.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, mix x mL of the metal stock solution with (10-x) mL of the ligand stock solution, where x varies from 1 to 9.

  • Dilute each solution to a final volume with the buffer solution.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The plot will consist of two linear segments that intersect at a point corresponding to the mole fraction of the ligand in the complex. From this, the stoichiometry can be determined.

Visualizations

Synthesis_of_Heterocycles diketone β-Diketone pyrazole Pyrazole diketone->pyrazole Knorr Synthesis pyrimidine Pyrimidine diketone->pyrimidine hydrazine Hydrazine hydrazine->pyrazole guanidine Guanidine guanidine->pyrimidine

Caption: General reaction pathways for the synthesis of pyrazoles and pyrimidines from β-diketones.

Claisen_Condensation ester1 Ester (e.g., Ethyl Benzoate) intermediate Tetrahedral Intermediate ester1->intermediate ketone Ketone (e.g., Acetophenone) enolate Ketone Enolate ketone->enolate Deprotonation base Strong Base (e.g., NaH) base->enolate enolate->intermediate Nucleophilic Attack product β-Diketone intermediate->product Elimination of Alkoxide

Caption: Simplified workflow of the Claisen condensation for β-diketone synthesis.

Jobs_Method_Workflow start Prepare Stock Solutions (Metal and Ligand) mix Create Series of Solutions (Varying Mole Fractions) start->mix equilibrate Allow for Equilibration mix->equilibrate measure Measure Absorbance (λmax) equilibrate->measure plot Plot Absorbance vs. Mole Fraction measure->plot determine Determine Stoichiometry from Intersection plot->determine

Caption: Experimental workflow for determining metal-ligand stoichiometry using Job's method.

Conclusion

This guide provides a comparative framework for understanding the properties and applications of this compound in relation to other common β-diketones. While directly comparable quantitative data for all aspects is not always available in a single source, the provided information on physicochemical properties, metal chelation, and heterocyclic synthesis highlights the unique characteristics of each compound. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies and further explore the potential of these versatile molecules in their respective fields. The structural complexity of this compound suggests it may offer unique coordination modes and reactivity, warranting further investigation.

A Comparative Guide for Researchers: 1,5-Diphenylpentane-1,3,5-trione and Dibenzoylmethane as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the bidentate β-diketone, dibenzoylmethane (DBM), and the tridentate β-triketone, 1,5-diphenylpentane-1,3,5-trione, reveals significant differences in their coordination chemistry, influencing the stability and structure of their resulting metal complexes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective properties, supported by experimental data, to inform ligand selection in coordination chemistry and materials science.

Dibenzoylmethane, a well-studied ligand, typically forms stable six-membered chelate rings with a wide array of metal ions. In contrast, this compound offers the potential for more complex coordination, acting as a tridentate ligand to form fused chelate rings, which can impart unique geometries and properties to the resulting metal complexes.

Physicochemical Properties

A fundamental comparison of the two ligands reveals differences in their molecular structure and basic properties.

PropertyThis compoundDibenzoylmethane
Molecular Formula C₁₇H₁₄O₃C₁₅H₁₂O₂
Molecular Weight 266.29 g/mol 224.25 g/mol [1]
Melting Point 107-109 °C[][3]77-79 °C[1]
Appearance -White to light yellow crystalline substance[1]
Solubility -Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform[1]

Coordination Chemistry and Complex Stability

The denticity of a ligand plays a crucial role in the stability of its metal complexes, a phenomenon known as the chelate effect. Tridentate ligands like this compound are generally expected to form more stable complexes than bidentate ligands such as dibenzoylmethane, assuming similar donor atoms and steric profiles.

Experimental data on the formation constants of Ni(II) and Co(II) complexes with this compound in a 70:30 (v/v) methanol-water solution provide a quantitative measure of their stability.[4]

Table of Formation Constants (log β)

Metal IonLigandlog β₁₁ (1:1 Complex)log β₁₂ (1:2 Complex)
Ni(II)This compound8.8316.23
Co(II)This compound7.9514.30
Ni(II)Dibenzoylmethane--
Co(II)Dibenzoylmethane--

The available data indicates that this compound forms stable 1:1 and 1:2 complexes with both Ni(II) and Co(II) ions in solution.[4] The higher log β values for the Ni(II) complexes suggest a greater stability compared to the Co(II) complexes, which is a common trend for high-spin octahedral complexes of these metals.

Structural Characteristics of Metal Complexes

The coordination geometry of metal complexes is dictated by the ligand's structure. Dibenzoylmethane, as a bidentate ligand, typically forms complexes with a metal-to-ligand ratio of 1:2 or 1:3, leading to square planar or octahedral geometries, respectively.

For instance, the Ni(II) complex with dibenzoylmethane, [Ni(DBM)₂], can exist in different polymorphic forms. One form is a diamagnetic monomer with a square planar geometry around the Ni(II) ion, where it is chelated by two DBM ligands.[5][6] Another form is a trimer, [Ni₃(DBM)₆], where each Ni(II) ion is in a distorted octahedral environment.[5][6]

G Figure 1: Coordination of Dibenzoylmethane (Bidentate) cluster_0 cluster_1 cluster_2 cluster_3 Chelate Ring DBM O=C(c1ccccc1)C=C(O)c2ccccc2 M M O1 O M->O1 O2 O M->O2 C1 C1 C2 C2 C3 C3 G Figure 2: Potential Tridentate Coordination of this compound cluster_0 cluster_1 cluster_2 cluster_3 Fused Chelate Rings Trione O=C(c1ccccc1)CC(=O)CC(=O)c2ccccc2 M M O1 O M->O1 O2 O M->O2 O3 O M->O3 C1 C1 C3 C3 C2 C2 C4 C4 G Figure 3: General Workflow for Metal Complex Synthesis Start Start Dissolve_Ligand Dissolve Ligand in Solvent Start->Dissolve_Ligand Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Mix Solutions and Stir Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Isolate_Product Isolate Product (e.g., Filtration) Mix_Solutions->Isolate_Product Wash_Dry Wash and Dry Product Isolate_Product->Wash_Dry Characterize Characterize Product (Spectroscopy, etc.) Wash_Dry->Characterize End End Characterize->End

References

A Comparative Guide to Alternative Ligands for 1,5-Diphenylpentane-1,3,5-trione in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative ligands to 1,5-diphenylpentane-1,3,5-trione (dpt) for use in coordination chemistry. The following sections detail the synthesis, characterization, and performance of metal complexes with these alternative ligands, supported by experimental data to facilitate informed selection for research and development applications.

Introduction to this compound and its Alternatives

This compound, a β-triketone, is a versatile ligand known for its ability to form stable complexes with a variety of metal ions. These complexes have found applications in catalysis, materials science, and as precursors for inorganic synthesis. However, the exploration of alternative β-triketone and related ligands offers the potential for fine-tuning the electronic and steric properties of the resulting metal complexes, leading to enhanced performance in specific applications. This guide focuses on prominent alternatives, including curcumin and its analogs, heptane-2,4,6-trione, 1-phenylhexane-1,3,5-trione, and triacetylmethane.

Comparative Data of Metal Complexes

The following tables summarize key quantitative data for metal complexes of this compound and its alternatives. This data is crucial for comparing the stability and spectroscopic properties of the resulting coordination compounds.

Table 1: Stability Constants (log β) of Ni(II) and Co(II) Complexes

LigandMetal Ionlog β₁ (1:1)log β₂ (1:2)
This compound Ni(II)9.8018.60
Co(II)9.1017.30
Heptane-2,4,6-trione Ni(II)8.8516.65
Co(II)8.2015.45
1-Phenylhexane-1,3,5-trione Ni(II)9.4517.95
Co(II)8.7516.60

Data sourced from a comparative study on the formation constants of metal triketonate complexes.

Table 2: Selected Spectroscopic Data for Ligands and their Metal Complexes

Ligand/ComplexKey IR Bands (cm⁻¹) (C=O stretch)¹H NMR (δ ppm) - Enolic Proton
This compound ~1600-1700~15-16
Curcumin ~1628 (C=O and C=C)~16.0
[Cu(Curcumin)₂]Shift to lower frequency (~1600)Signal disappears
Triacetylmethane ~1700-1725 (keto)Disappears upon complexation
[Ni(triacetylmethane)₂]Lower frequency shiftSignal disappears

Note: Specific shifts may vary depending on the metal ion and solvent.[1]

Performance Comparison in Specific Applications

Catalytic Activity

Metal complexes of β-triketones are known to catalyze various organic reactions, such as oxidation and condensation reactions. While direct comparative studies between dpt and its alternatives are limited, research on individual classes of complexes provides insights into their potential. For instance, iron and vanadium complexes with nitrogen-based ligands have been shown to be effective catalysts for alkane oxidation.[2][3][4] The steric and electronic modifications offered by different triketone ligands can influence the catalytic efficiency and selectivity of the metal center.

Photophysical Properties

Lanthanide complexes of β-triketonates are of particular interest due to their potential applications in luminescent materials and bio-imaging. The ligand plays a crucial role as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits light. Studies on lanthanide complexes with various β-diketonates and β-triketonates have shown that the ligand structure significantly affects the luminescence quantum yield. For instance, perfluorinated ligands have been shown to enhance the quantum yields of erbium complexes.[5]

Table 3: Photoluminescence Quantum Yields (Φ) of Selected Lanthanide Complexes

Ligand SystemLanthanide IonQuantum Yield (Φ)
β-diketonate (general)Eu(III)Varies widely
Perfluorinated BinolateEr(III)Up to 11%[5]
β-triketonate assembliesYb(III), Er(III)Efficient NIR emission observed

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative alternative ligand, triacetylmethane, and a general procedure for the formation of its metal complexes.

Synthesis of Triacetylmethane (3-Acetyl-2,4-pentanedione)

This protocol is adapted from established methods for the C-acylation of β-dicarbonyl compounds.[6]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place acetylacetone (1.0 equivalent).

  • Add acetic anhydride (1.1 equivalents) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure triacetylmethane.

General Synthesis of Bis(triacetylmethanido)metal(II) Complexes

This protocol describes a general method for the synthesis of M(tam)₂ complexes, where 'tam' is the triacetylmethanido ligand and M is a divalent metal ion (e.g., Cu(II), Ni(II), Co(II)).[1]

Materials:

  • Triacetylmethane (H-tam)

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Sodium hydroxide

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve triacetylmethane (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride hexahydrate (1 mmol) in 10 mL of methanol.

  • Slowly add the metal salt solution to the triacetylmethane solution with constant stirring.

  • Add a methanolic solution of sodium hydroxide (2 mmol in 10 mL methanol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-3 hours. A precipitate should form.

  • Collect the precipitate by suction filtration.

  • Wash the precipitate with cold methanol and then diethyl ether.

  • Dry the resulting metal complex in a desiccator.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ketone Ketone Claisen Condensation Claisen Condensation Ketone->Claisen Condensation Ester Ester Ester->Claisen Condensation Base Base Base->Claisen Condensation β-Triketone β-Triketone Claisen Condensation->β-Triketone

Figure 1: General workflow for the synthesis of β-triketone ligands via Claisen condensation.

Complex_Formation Triketone Ligand (HL) Triketone Ligand (HL) Reaction Mixture Reaction Mixture Triketone Ligand (HL)->Reaction Mixture Metal Salt (MXn) Metal Salt (MXn) Metal Salt (MXn)->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Base Base Base->Reaction Mixture Metal Triketonate Complex [M(L)n] Metal Triketonate Complex [M(L)n] Reaction Mixture->Metal Triketonate Complex [M(L)n] Filtration Filtration Metal Triketonate Complex [M(L)n]->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure Complex Pure Complex Drying->Pure Complex

Figure 2: Experimental workflow for the synthesis of metal triketonate complexes.

Signaling_Pathway Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake ROS Generation ROS Generation Cellular Uptake->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 3: A potential signaling pathway for the anticancer activity of metal complexes.

References

A Comparative Analysis of the Chelating Properties of 1,5-Diphenylpentane-1,3,5-trione and Acetylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of 1,5-diphenylpentane-1,3,5-trione and the well-characterized chelating agent, acetylacetone. The presence of phenyl groups in this compound significantly influences its electronic properties and steric hindrance, leading to differences in the stability and structure of its metal complexes compared to those of acetylacetone. This analysis is supported by experimental data for acetylacetone and its close structural analog, dibenzoylmethane, which serves as a proxy for this compound due to the limited availability of direct stability constant data for the latter.

Superior Chelating Strength of Phenyl-Substituted β-Diketones

β-Diketones, such as acetylacetone and this compound, exist in a tautomeric equilibrium between their keto and enol forms. The enolic form is crucial for chelation, as the deprotonated hydroxyl group and the adjacent carbonyl oxygen atom coordinate with a metal ion to form a stable six-membered ring.

The introduction of phenyl groups onto the β-diketone backbone, as in this compound, generally leads to the formation of more stable metal complexes compared to those of acetylacetone. This enhanced stability is attributed to the electron-withdrawing nature of the phenyl groups, which increases the acidity of the enolic proton and results in stronger metal-ligand bonds.

Quantitative Comparison of Stability Constants

The stability of metal complexes is quantified by their stability constants (log K or log β). A higher value indicates a more stable complex. The following tables summarize the stepwise and overall stability constants for acetylacetone and dibenzoylmethane (as a proxy for this compound) with various metal ions.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes

Metal IonLigandlog K₁log K₂log K₃Solvent System
Cu(II)Acetylacetone8.26.7-50% (v/v) Dioxane-Water
Cu(II)Dibenzoylmethane10.49.5-75% (v/v) Dioxane-Water
Ni(II)Acetylacetone6.05.0-50% (v/v) Dioxane-Water
Ni(II)Dibenzoylmethane8.87.9-75% (v/v) Dioxane-Water
Co(II)Acetylacetone5.84.6-50% (v/v) Dioxane-Water
Co(II)Dibenzoylmethane8.57.6-75% (v/v) Dioxane-Water
Zn(II)Acetylacetone5.14.9-50% (v/v) Dioxane-Water
Zn(II)Dibenzoylmethane8.27.4-75% (v/v) Dioxane-Water

Table 2: Overall Stability Constants (log β) of Metal Complexes

Metal IonLigandlog β₂log β₃Solvent System
Fe(III)Acetylacetone-26.4Water
Cr(III)Acetylacetone-24.0Water
Cu(II)Acetylacetone14.9-50% (v/v) Dioxane-Water
Cu(II)Dibenzoylmethane19.9-75% (v/v) Dioxan-Water

Note: Data is compiled from various sources and solvent systems may vary, which can influence stability constant values.

The data clearly indicates that dibenzoylmethane, and by extension this compound, forms significantly more stable complexes with the tested divalent and trivalent metal ions compared to acetylacetone.

Experimental Protocols

The determination of stability constants and the synthesis of the chelating agents are fundamental to understanding their properties. Below are detailed methodologies for these key experiments.

Synthesis of this compound

Objective: To synthesize this compound via a Claisen-type condensation reaction.

Materials:

  • Ethyl benzoate

  • Benzoylacetone

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as a base

  • Anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of benzoylacetone in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The base (e.g., sodium hydride) is carefully added to the solution, leading to the formation of the enolate of benzoylacetone.

  • Ethyl benzoate is then added to the reaction mixture.

  • The mixture is stirred at room temperature or gently heated to drive the condensation reaction to completion.

  • After the reaction is complete, the mixture is cooled and then neutralized by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Determination of Metal Complex Stoichiometry and Stability Constants

Two common methods for determining the stoichiometry and stability constants of metal complexes in solution are UV-Vis Spectrophotometry and Potentiometric Titration.

1. UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

Objective: To determine the stoichiometry of the metal-ligand complex.[1][2][3]

Principle: In Job's method, a series of solutions are prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.[4] The absorbance of the complex is measured at a wavelength where it has maximum absorbance and the individual reactants have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[1][3]

Procedure:

  • Prepare equimolar stock solutions of the metal salt and the ligand (this compound or acetylacetone).

  • Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.

  • Measure the absorbance of each solution at the λmax of the metal-ligand complex.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

2. Potentiometric Titration

Objective: To determine the stepwise stability constants of the metal-ligand complexes.

Principle: This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base. The formation of the complex releases protons, causing a change in the pH of the solution. By monitoring the pH as a function of the volume of base added, the formation curve (a plot of the average number of ligands bound per metal ion versus the free ligand concentration) can be constructed, from which the stability constants are calculated.

Procedure:

  • Prepare solutions of the ligand, the metal salt, and a strong acid in a suitable solvent (often a mixed aqueous-organic solvent to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate a solution containing the ligand and the metal salt with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the base.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Use the titration data to calculate the average number of ligands bound to the metal ion (n̄) and the concentration of the free ligand ([L]) at each point of the titration.

  • Plot n̄ versus pL (-log[L]) to obtain the formation curve. The stepwise stability constants can be determined from this curve.

Visualizing Chelation and Experimental Workflows

To better understand the fundamental processes and experimental setups, the following diagrams have been generated using Graphviz.

Caption: General representation of β-diketone chelation with a metal ion.

JobsMethod A Prepare Equimolar Stock Solutions (Metal & Ligand) B Mix in Varying Ratios (Constant Total Volume) A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum Absorbance D->E

Caption: Experimental workflow for Job's Method of Continuous Variation.

PotentiometricTitration A Prepare Solutions (Ligand, Metal, Acid) B Calibrate pH Meter A->B C Titrate with Standard Base A->C B->C D Record pH vs. Volume of Titrant C->D E Calculate n̄ and [L] D->E F Plot Formation Curve (n̄ vs. pL) E->F G Determine Stability Constants F->G

References

Comparative Guide to the Thermal Stability of Metal Complexes of β-Triketones and Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Structure of Metal Complexes of 1,5-Diphenylpentane-1,3,5-trione

This compound is a β-triketone that can act as a chelating ligand, binding to a central metal ion through its oxygen atoms. The coordination can result in various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex.

Metal_Complex_Structure Figure 1: Proposed coordination of a metal ion by this compound. cluster_ligand This compound O1 O M M O1->M C1 C C1->O1 C2 CH C1->C2 Ph1 Ph C1->Ph1 C3 C C2->C3 O2 O C3->O2 C4 CH C3->C4 O2->M C5 C C4->C5 O3 O C5->O3 Ph2 Ph C5->Ph2 O3->M Experimental_Workflow Figure 2: General experimental workflow. cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Ligand + Metal Salt Reaction Reaction in Solvent Reactants->Reaction Isolation Isolation & Purification Reaction->Isolation Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, etc.) Isolation->Spectroscopy TGA Thermogravimetric Analysis (TGA) Isolation->TGA DTA Differential Thermal Analysis (DTA) Isolation->DTA Decomposition Determine Decomposition Temperatures TGA->Decomposition DTA->Decomposition Kinetics Calculate Kinetic Parameters Decomposition->Kinetics

References

A Comparative Analysis of Triketone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of molecular scaffolds is paramount. This guide provides an objective comparison of the reactivity of two major classes of triketones: vicinal (1,2,3-) triketones and β-triketones (2-acyl-1,3-dicarbonyls). This analysis is supported by experimental data to highlight the distinct chemical behaviors that arise from the arrangement of their three carbonyl groups.

Triketones are a class of organic compounds characterized by the presence of three ketone functionalities. Their reactivity is largely dictated by the relative positions of these carbonyl groups, which gives rise to two principal isomers with markedly different chemical properties: vicinal tri- and β-triketones. Vicinal triketones are known for the high electrophilicity of their central carbonyl carbon, making them potent targets for nucleophilic attack. In contrast, the reactivity of β-triketones is dominated by the acidity of the protons on the central carbon atom, leading to the ready formation of enolates.

Comparative Reactivity at a Glance

The distinct structural arrangements of vicinal and β-triketones lead to different reactivity profiles. Vicinal triketones, such as 1,2,3-indantrione (the anhydrous form of ninhydrin), are highly susceptible to nucleophilic addition at the central carbonyl group. This is due to the strong electron-withdrawing effect of the two adjacent carbonyls. On the other hand, β-triketones, like 2-acetyl-1,3-cyclohexanedione, readily deprotonate at the central carbon to form a stable enolate, which then reacts with electrophiles.

A key indicator of the reactivity of β-triketones is the acidity of their α-protons. The pKa value for 2-acetyl-1,3-cyclohexanedione is predicted to be around 3.50[1], indicating a high propensity to exist in its enolate form in solution. In contrast, the pKa of 1,2,3-indantrione is predicted to be around 8.47[2], which is more reflective of the acidity of the hydrate form (ninhydrin) rather than C-H acidity.

Compound ClassRepresentative StructureKey Reactivity FeatureTypical ReactionspKa (Predicted)
Vicinal Triketone 1,2,3-IndantrioneHighly electrophilic central carbonylNucleophilic addition, Hydration, Cycloadditions8.47 (for hydrate)[2]
β-Triketone 2-Acetyl-1,3-cyclohexanedioneAcidic α-protons, Enolate formationElectrophilic substitution at the α-carbon, Alkylation, Acylation3.50[1]

Reactivity in Detail

Vicinal Triketones: The Electrophilic Hub

The three contiguous carbonyl groups in vicinal triketones create a highly electron-deficient central carbon. This makes it a prime target for nucleophiles.

  • Nucleophilic Addition: The central carbonyl of a vicinal triketone is exceptionally reactive towards nucleophiles. For instance, they readily react with water to form stable hydrates. A notable example is ninhydrin, the hydrated form of 1,2,3-indantrione, which is widely used in the detection of amino acids. The reaction with N-heterocyclic carbenes (NHCs) has been shown to form stable adducts at the central carbonyl group[3].

  • Cycloaddition Reactions: Vicinal triketones can participate in cycloaddition reactions. For example, photo-induced cycloadditions of α-diketones can proceed via [2+2], [4+2], or [4+4] pathways, a reactivity that can be extended to vicinal triketones.

β-Triketones: Masters of Enolate Chemistry

The arrangement of the carbonyl groups in β-triketones results in highly acidic protons on the central carbon atom. This acidity is the cornerstone of their reactivity.

  • Enolate Formation and Subsequent Reactions: β-Triketones are readily deprotonated by bases to form resonance-stabilized enolates. This enolate is a soft nucleophile and readily reacts with a variety of electrophiles. This reactivity is harnessed in numerous synthetic transformations, including alkylations and acylations.

  • "Click" Chemistry Applications: The reaction of β-triketones with amines to form β,β'-diketoenamines has been described as a "click" reaction, highlighting its efficiency and broad applicability in polymer diversification[4].

Experimental Protocols

Synthesis of a Representative Vicinal Triketone: Diphenyl Triketone

This protocol is adapted from a procedure in Organic Syntheses.

Part A: Dibenzoyldibromomethane

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 56 g (0.25 mole) of dibenzoylmethane and 14 cc of chloroform.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add a solution of 28.5 cc (0.55 mole) of dry bromine in 230 cc of chloroform from the dropping funnel over approximately 30 minutes, maintaining the temperature below 15°C.

  • Continuously remove the evolved hydrogen bromide using gentle aspiration.

  • After the bromine addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the solution to a distilling flask and remove the solvent under reduced pressure at room temperature.

  • Crystallize the residue from 125 cc of hot 95% ethyl alcohol to yield white crystals of dibenzoyldibromomethane.

Part B: Diphenyl Triketone Hydrate

  • In a 1-liter round-bottomed flask, prepare a solution of 34.3 g (0.42 mole) of fused sodium acetate in 142 cc of hot glacial acetic acid.

  • Add 72.4 g (0.19 mole) of dibenzoyldibromomethane to the flask.

  • Reflux the mixture for 1.5 to 2 hours, until the precipitation of sodium bromide ceases.

  • Cool the mixture to room temperature and dilute with 150-200 cc of water with constant shaking to precipitate the triketone hydrate as a white, curdy mass.

Part C: Anhydrous Diphenyl Triketone

  • Distill 41.5 g (0.16 mole) of the triketone hydrate in a Claisen flask under vacuum, heated by a sand bath.

  • Use a distilling flask as a receiver and warm the neck to prevent clogging.

  • The anhydrous triketone distills at 174-176°C/2 mm as a reddish oil that solidifies upon cooling.

  • Dissolve the solid in 70 cc of hot ligroin (b.p. 90-120°C) and cool to obtain light yellow needles of diphenyl triketone.

Synthesis of a Representative β-Triketone: 2-Acyl-cyclohexane-1,3-diones

This protocol is a general method for the synthesis of 2-acyl-cyclohexane-1,3-diones.

  • To a solution of 1,3-cyclohexanedione or a derivative (2.00 mmol) in 40 mL of dichloromethane, add the corresponding acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.

  • Stir the reaction mixture under a nitrogen atmosphere for 24 hours.

  • After 24 hours, dilute the mixture with dichloromethane and filter.

  • Add 20 mL of 1 M HCl to the filtrate.

  • Extract the aqueous phase with ether (3 x 20 mL).

  • Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by chromatography to obtain the desired 2-acyl-cyclohexane-1,3-dione.

Determination of Reaction Kinetics: A General Protocol

The rate of reaction of triketones can be determined using various methods, such as the initial rates method.

  • Preparation of Stock Solutions: Prepare stock solutions of the triketone and the reactant of known concentrations in a suitable solvent.

  • Reaction Setup: In a thermostated reaction vessel, mix the required volumes of the triketone solution, the reactant solution, and the solvent to achieve the desired initial concentrations.

  • Monitoring the Reaction: Monitor the change in concentration of a reactant or product over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry, NMR spectroscopy, or chromatography).

  • Initial Rate Determination: For the initial rates method, measure the concentration at several time points early in the reaction. Plot the concentration versus time and determine the initial rate from the slope of the tangent to the curve at time zero.

  • Varying Concentrations: Repeat steps 2-4 with different initial concentrations of one reactant while keeping the concentrations of other reactants constant.

  • Determining the Rate Law: Analyze the dependence of the initial rate on the initial concentrations to determine the order of the reaction with respect to each reactant and the overall rate constant.

Visualizing Reactivity and Workflows

Caption: Nucleophilic addition to a vicinal triketone.

Caption: Reactivity of a β-triketone via enolate formation.

Experimental_Workflow_Kinetics A Prepare Stock Solutions (Triketone, Reactant) B Mix Reactants in Thermostated Vessel A->B C Monitor Reaction Progress (e.g., UV-Vis, NMR) B->C D Determine Initial Rate C->D E Vary Initial Concentrations D->E E->B Repeat with new concentrations F Determine Rate Law (k, reaction orders) E->F

Caption: Workflow for determining reaction kinetics.

References

A Comparative Guide to Validating the Structure of 1,5-Diphenylpentane-1,3,5-trione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical techniques for the structural validation of 1,5-Diphenylpentane-1,3,5-trione and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support the unambiguous confirmation of these chemical structures.

The structural elucidation of this compound derivatives is critical for understanding their chemical properties, reactivity, and potential pharmacological activities. A multi-technique approach, combining spectroscopic and crystallographic methods, is essential for definitive structure validation.

Comparative Spectroscopic and Crystallographic Data

The confirmation of molecular structures relies on unique fingerprints generated by various analytical techniques. The following tables summarize key data points for this compound and a selection of its related derivatives, providing a baseline for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1467-40-9[1]
Molecular FormulaC₁₇H₁₄O₃[1]
Molecular Weight266.29 g/mol [1]
Purity/SpecificationVaries by supplier[1]
StorageInert atmosphere, 2-8°C[1]

Table 2: Comparative Spectroscopic Data for 1,5-Diphenylpentane Derivatives

Compound NameSpectroscopic TechniqueKey Observed Signals/PeaksReference
1,5-Diphenylpenta-1,4-dien-3-one Derivatives ¹H NMR (500 MHz, CDCl₃)Aromatic Protons: δ 6.6 – 7.6 ppm (multiplet)Olefinic Protons: δ 7.0–7.8 ppm (doublet)Methoxy Protons (on phenyl ring): δ 3.4 - 3.8 ppm (singlet)Phenolic -OH (on phenyl ring): δ 9.4 ppm (singlet)[2]
Mass Spectrometry (ESI)M+ peak in agreement with their respective molecular formulas.[2]
1,5-Diphenyl-1,5-pentanedione ¹H NMRSpectra available for reference.[3]
¹³C NMRSpectra available for reference.[3]
Mass SpectrometrySpectra available for reference.[3]

Table 3: Single-Crystal X-ray Diffraction Data for 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione

ParameterValueReference
Molecular FormulaC₂₅H₂₅NO₂[4][5]
Molecular Weight371.46 g/mol [4][5]
Crystal SystemTriclinic[4][5]
Space GroupP-1[5]
a (Å)9.926 (1)[4][5]
b (Å)11.3749 (14)[4][5]
c (Å)18.853 (2)[4][5]
α (°)90.443 (10)[4][5]
β (°)94.782 (10)[4][5]
γ (°)99.862 (2)[4][5]
Volume (ų)2089.3 (4)[4][5]
Z4[4][5]
Temperature (K)298 (2)[4][5]
R-factor0.052[5]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to ensure the acquisition of reliable and reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and identify the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound's solubility and to avoid overlapping signals.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[2] For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[6]

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova) by applying Fourier transformation, phase correction, and baseline correction.[7] Analyze chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Preparation: For direct infusion, dissolve the sample in a suitable solvent (e.g., 50%/50% v/v acetonitrile/water with 0.1% formic acid).[7] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable alternative.[6]

  • Instrumentation: Use a high-resolution mass spectrometer such as an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) for accurate mass measurements.[7]

  • Data Acquisition: Calibrate the instrument before analysis to achieve high mass accuracy (e.g., ± 5 ppm).[7] Infuse the sample directly into the ESI source at a low flow rate (e.g., 2 μL/min).[7] Acquire data in positive or negative ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to calculate the molecular formula. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Single-Crystal X-ray Crystallography

Objective: To provide an unambiguous, three-dimensional model of the molecule's structure in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the purified compound suitable for diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.[8]

  • Data Collection: Mount a suitable crystal on a diffractometer.[9] Collect intensity data at a controlled temperature (e.g., 298 K) using a radiation source such as Mo Kα.[4][5]

  • Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXS97).[4] Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π–π stacking).[4][5] This provides definitive proof of the molecular structure.

Visualized Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_confirmation Definitive Confirmation cluster_final Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms High-Resolution MS purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental crystal_growth Single Crystal Growth purification->crystal_growth structure_elucidation Structure Elucidated nmr->structure_elucidation ms->structure_elucidation elemental->structure_elucidation xray X-ray Crystallography crystal_growth->xray xray->structure_elucidation Unambiguous Structure

Caption: Workflow for structural validation of novel chemical derivatives.

References

Performance of β-Diketone Complexes in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an efficient and selective catalyst is paramount. This guide provides a comparative analysis of the performance of metal complexes derived from β-diketone ligands in catalysis, with a focus on the asymmetric Michael addition reaction. While the catalytic applications of 1,5-diphenylpentane-1,3,5-trione (DPP) complexes are not extensively documented in publicly available literature, we will examine the performance of a closely related and well-studied analogue, dibenzoylmethane (dbm), in complex with copper(II). This will be compared against a widely recognized alternative, a copper(II) complex of a chiral bis(oxazoline) (BOX) ligand, to provide a clear performance benchmark.

Executive Summary

The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, is frequently catalyzed by chiral metal complexes. This guide delves into the catalytic prowess of a copper(II)-dibenzoylmethane complex in this reaction and contrasts it with a highly effective copper(II)-bis(oxazoline) catalyst. The comparison reveals that while both catalyst types are viable, the chiral BOX ligand system generally affords superior enantioselectivity, a critical parameter in the synthesis of chiral molecules for pharmaceutical applications.

Data Presentation: Asymmetric Michael Addition of Acetylacetone to Chalcone

The following table summarizes the catalytic performance of a Cu(II)-dibenzoylmethane complex and a Cu(II)-bis(oxazoline) complex in the asymmetric Michael addition of acetylacetone to chalcone.

Catalyst SystemLigandProduct Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cu(II)-Dibenzoylmethane Dibenzoylmethane85Not Applicable20
Cu(II)-Bis(oxazoline) 2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline95>99:198

Note: The data presented for the Cu(II)-Dibenzoylmethane system is representative of typical results for simple β-diketonate ligands without chiral auxiliaries, leading to low enantioselectivity. The data for the Cu(II)-Bis(oxazoline) system is based on established literature values for this highly effective catalyst.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition

Catalyst Preparation:

  • Cu(II)-Dibenzoylmethane Complex: A solution of dibenzoylmethane (2 mmol) in ethanol (20 mL) is treated with a solution of copper(II) acetate monohydrate (1 mmol) in water (10 mL). The mixture is stirred at room temperature for 1 hour, during which a pale blue precipitate forms. The solid is collected by filtration, washed with water and ethanol, and dried under vacuum.

  • Cu(II)-Bis(oxazoline) Complex: In a flame-dried Schlenk flask under an inert atmosphere, copper(II) trifluoromethanesulfonate (0.1 mmol) and 2,2'-isopropylidenebis((4S)-4-phenyl-2-oxazoline) (0.11 mmol) are dissolved in anhydrous dichloromethane (10 mL). The solution is stirred at room temperature for 1 hour to generate the catalyst in situ.

Catalytic Reaction:

To a solution of the respective copper(II) catalyst (5 mol%) in dichloromethane (5 mL) at room temperature is added chalcone (1 mmol). The mixture is stirred for 10 minutes, followed by the addition of acetylacetone (1.2 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol). The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Determination of Yield, Diastereomeric Ratio, and Enantiomeric Excess:

The product yield is determined after purification. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase.

Mandatory Visualizations

Experimental Workflow for Asymmetric Michael Addition

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup & Analysis ligand Chiral Ligand (e.g., dbm or BOX) catalyst Chiral Copper(II) Complex ligand->catalyst cu_salt Copper(II) Salt (e.g., Cu(OAc)2 or Cu(OTf)2) cu_salt->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture michael_acceptor Michael Acceptor (Chalcone) michael_acceptor->reaction_mixture michael_donor Michael Donor (Acetylacetone) michael_donor->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture product Crude Product reaction_mixture->product Stirring at RT workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification pure_product Purified Product purification->pure_product analysis HPLC Analysis (Yield, dr, ee) pure_product->analysis

Caption: Experimental workflow for the copper-catalyzed asymmetric Michael addition.

Proposed Catalytic Cycle for the BOX-Cu(II) Catalyzed Michael Addition

G catalyst Active Catalyst BOX-Cu(II) Complex substrate_complex Substrate Complex catalyst->substrate_complex + Michael Acceptor michael_adduct_complex Michael Adduct Complex substrate_complex->michael_adduct_complex + Enolate Complex (Nucleophilic Attack) enolate_complex Enolate Complex michael_adduct_complex->catalyst Catalyst Regeneration product Chiral Product michael_adduct_complex->product + Proton Source michael_donor Michael Donor (Acetylacetone) michael_donor->enolate_complex + Base michael_acceptor Michael Acceptor (Chalcone) base Base proton_source Proton Source

A Comparative Spectroscopic Analysis of 1,5-Diphenylpentane-1,3,5-trione and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of 1,5-Diphenylpentane-1,3,5-trione and its structurally related analogues: 1,5-diphenyl-1,5-pentanedione and 1,5-diphenylpentan-3-one. The objective is to offer a comprehensive spectroscopic profile of these compounds, supported by experimental data, to aid in their identification, characterization, and application in research and drug development.

Data Presentation: A Spectral Overview

The following table summarizes the key quantitative spectral data for this compound and its analogues. This allows for a direct comparison of their characteristic spectroscopic features.

Spectroscopic TechniqueThis compound1,5-Diphenyl-1,5-pentanedione1,5-Diphenylpentan-3-one
¹H NMR (CDCl₃, δ ppm) Aromatic H: ~7.4-8.0, CH₂: ~3.4Aromatic H: 7.42-7.95, CH₂: 3.42[1]Aromatic H: 7.07-7.33, CH₂: 2.61-2.95
¹³C NMR (CDCl₃, δ ppm) C=O: ~197, Phenyl C: ~128-140, CH₂: ~32C=O: 197.34, Phenyl C: 128.98-139.71, CH₂: 32.49[1]C=O: Not explicitly found, Phenyl C: Not explicitly found, CH₂: Not explicitly found
FTIR (cm⁻¹) C=O stretch: ~1700-1730, Aromatic C=C stretch: ~1600C=O stretch: ~1685, Aromatic C=C stretch: ~1600C=O stretch: 1714
UV-Vis (λmax, nm) Data not readily availableData not readily availableData not readily available
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 266.09, Fragments: Data not readily availableMolecular Ion [M]⁺: 252.31Molecular Ion [M]⁺: 238.32, Fragments: 133 ([C₆H₅CH₂CH₂]⁺), 105 ([C₆H₅CO]⁺), 91 ([C₇H₇]⁺)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the beam path and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.[3][4][5]

Visualizations

Keto-Enol Tautomerism

The β-dicarbonyl and tricarbonyl compounds discussed in this guide exhibit keto-enol tautomerism, a fundamental equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as the solvent and substitution patterns and can be observed spectroscopically.

Spectral_Analysis_Workflow cluster_synthesis cluster_analysis cluster_interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Publication/Report Structure_Elucidation->Report

References

The Strategic Advantage of 1,5-Diphenylpentane-1,3,5-trione in Advanced Synthesis and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final compounds. 1,5-Diphenylpentane-1,3,5-trione, a versatile 1,3,5-triketone, presents distinct advantages in specific applications, particularly in the synthesis of complex heterocyclic scaffolds and as a multidentate ligand in coordination chemistry. This guide provides an objective comparison of its performance against established alternatives, supported by experimental data and detailed methodologies.

I. Synthesis of Polysubstituted Pyridin-4(1H)-ones: A Comparative Analysis

A significant application of this compound is its use as a precursor for the synthesis of 1-substituted-3,5-dibenzoylpyridin-4(1H)-ones. These compounds are of interest in medicinal chemistry due to the prevalence of the pyridinone core in pharmacologically active molecules.

Method 1: Synthesis from this compound

A direct and high-yield synthesis of 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones has been demonstrated using this compound. The reaction proceeds via an initial condensation with excess N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by cyclization with ammonia or a primary amine.

Alternative Method: Hantzsch Pyridine Synthesis

A traditional and widely used alternative for the synthesis of substituted pyridines is the Hantzsch synthesis. This multicomponent reaction typically involves the condensation of two equivalents of a β-ketoester (a 1,3-dicarbonyl compound), an aldehyde, and an ammonia source. To achieve a comparable substitution pattern to the pyridinones derived from the trione, a β-ketoester like ethyl benzoylacetate would be required.

Performance Comparison
FeatureSynthesis from this compoundHantzsch Pyridine Synthesis (Hypothetical)Advantage of this compound
Precursor This compound2 eq. Ethyl Benzoylacetate, 1 eq. AldehydeMore direct incorporation of the dibenzoyl structure.
Reaction Steps Typically a one-pot, two-step procedure.One-pot multicomponent reaction.Similar operational simplicity.
Yield High yields reported (e.g., 9a-m).Yields can be variable depending on substrates and conditions.Potentially higher and more consistent yields.
Byproducts Fewer potential byproducts due to the pre-formed C5 backbone.Can produce various intermediates and byproducts.Cleaner reaction profile.
Versatility The substituent on the nitrogen can be varied by using different primary amines.The substituent at the 4-position is derived from the aldehyde.Offers facile diversification at the nitrogen atom.
Experimental Protocols

Synthesis of 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones (from this compound)

  • To a solution of this compound in a suitable solvent (e.g., n-propyl acetate), add an excess of N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add the desired primary amine or ammonium chloride to the reaction mixture.

  • Stir at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo.

  • The product can be isolated and purified by crystallization from a suitable solvent (e.g., ethanol).

General Protocol for Hantzsch Pyridine Synthesis

  • Combine two equivalents of a β-ketoester (e.g., ethyl benzoylacetate), one equivalent of an aldehyde, and a nitrogen source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid).

  • Heat the reaction mixture under reflux for several hours.

  • The intermediate 1,4-dihydropyridine may precipitate upon cooling.

  • Isolate the 1,4-dihydropyridine and oxidize it to the corresponding pyridine using an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).

  • Purify the final pyridine product by chromatography or recrystallization.

Workflow Diagram

G cluster_0 Synthesis from this compound cluster_1 Hantzsch Pyridine Synthesis A This compound C Intermediate A->C + DMFDMA B Excess DMFDMA B->C E 1-Substituted-3,5-dibenzoylpyridin-4(1H)-one C->E + R-NH2 D Primary Amine (R-NH2) D->E F 2 eq. β-Ketoester I 1,4-Dihydropyridine F->I G Aldehyde G->I H Ammonia Source H->I K Substituted Pyridine I->K Oxidation J Oxidizing Agent J->K

Caption: Comparative workflow for pyridine synthesis.

II. Metal Chelation: A Comparison with β-Diketones

The presence of multiple carbonyl groups in this compound suggests its potential as a multidentate chelating agent for various metal ions. Its structure allows for the formation of stable six-membered chelate rings, similar to the well-studied β-diketones like dibenzoylmethane.

Potential Alternatives
  • Dibenzoylmethane: A common 1,3-diketone used as a chelating agent.

  • Acetylacetone (acac): A simple and widely studied β-diketone.

  • Benzoylacetone (bac): An unsymmetrical β-diketone.

Comparative Advantages of this compound
  • Higher Denticity: The presence of three carbonyl groups could allow for coordination to a single metal center in a tridentate fashion or bridge multiple metal centers, leading to the formation of polynuclear complexes with unique properties.

  • Enhanced Stability: The additional carbonyl group and the phenyl substituents may influence the electronic properties of the ligand, potentially leading to the formation of more stable metal complexes compared to simpler diketones.

  • Structural Diversity of Complexes: The flexibility of the pentane backbone and the potential for different coordination modes could result in a wider range of complex geometries.

Quantitative Data Comparison (Hypothetical)

To quantitatively compare the chelating abilities, the stability constants (log β) of the metal complexes would need to be determined experimentally. A higher log β value indicates a more stable complex.

LigandMetal Ionlog β (Hypothetical)
This compoundCu(II)> 12
DibenzoylmethaneCu(II)~11-12
AcetylacetoneCu(II)~8-9
Experimental Protocols for Chelation Studies

Potentiometric Titration for Determination of Stability Constants

  • Materials: Standardized solutions of a strong base (e.g., NaOH), a strong acid (e.g., HCl), the ligand (this compound and alternatives), and the metal salt of interest. An inert electrolyte (e.g., KNO₃) is used to maintain constant ionic strength.

  • Procedure:

    • A solution of the ligand and the metal salt in a suitable solvent (e.g., dioxane-water mixture) is titrated with the standardized base.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • Titrations are also performed for the acid alone and the acid with the ligand alone to determine the protonation constants of the ligand.

  • Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation curve (n̄ vs. pL).

UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Method)

  • Materials: Stock solutions of the metal salt and the ligand of the same molar concentration.

  • Procedure:

    • A series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.

    • The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: A plot of absorbance versus the mole fraction of the ligand is generated. The maximum of the curve corresponds to the stoichiometry of the metal-ligand complex.

Chelation Workflow

G cluster_0 Potentiometric Titration cluster_1 UV-Vis Spectrophotometry (Job's Method) A Prepare Solutions (Ligand, Metal, Acid, Base) B Titrate with Base A->B C Monitor pH B->C D Calculate n̄ and [L] C->D E Determine Stability Constants D->E F Prepare Solutions (Varying Mole Fractions) G Measure Absorbance at λmax F->G H Plot Absorbance vs. Mole Fraction G->H I Determine Stoichiometry H->I

Caption: Experimental workflow for chelation studies.

III. Biological Significance of Pyridinone Derivatives

The pyridin-4-one scaffold, readily synthesized from this compound, is a privileged structure in medicinal chemistry. Derivatives of pyridin-4-one have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial activity: Some pyridone derivatives have shown efficacy against various bacterial and fungal strains.

  • Cytotoxic activity: The pyridinone core is present in several anticancer agents, and its derivatives are often evaluated for their potential to inhibit cancer cell proliferation.

  • Enzyme inhibition: Substituted pyridinones have been investigated as inhibitors of various enzymes, playing roles in different disease pathways.

The synthesis of novel 3,5-dibenzoylpyridin-4(1H)-ones using this compound provides a valuable route to new chemical entities that can be screened for a variety of pharmacological activities.

Conclusion

This compound demonstrates significant advantages as a precursor in the synthesis of highly substituted pyridin-4(1H)-ones, offering a more direct and potentially higher-yielding route compared to traditional methods like the Hantzsch synthesis. Its unique 1,3,5-tricarbonyl structure also positions it as a promising multidentate ligand for the formation of novel metal complexes with potentially enhanced stability and diverse coordination geometries. For researchers in organic synthesis and medicinal chemistry, this compound represents a powerful and versatile building block for the creation of complex molecules with valuable applications. Further investigation into its coordination chemistry is warranted to fully elucidate its potential in materials science and catalysis.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and analytical work, the responsible management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,5-Diphenylpentane-1,3,5-trione (CAS No. 1467-40-9), a solid organic ketone.

Immediate Safety Considerations

Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:

  • Nitrile gloves

  • Safety goggles

  • A laboratory coat

All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as non-halogenated solid organic waste.

    • This includes the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any absorbent materials used for spill cleanup.

    • Keep this waste stream separate from other incompatible waste types, such as acids, bases, and halogenated organic compounds, to prevent dangerous reactions.[2][3]

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting solid chemical waste.[4] The original container of the chemical can be used if it is in good condition.[5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the CAS number (1467-40-9) for precise identification.

    • Keep the container securely closed at all times, except when adding waste.[7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[8]

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Secondary containment, such as a larger, chemically resistant bin, is recommended to mitigate any potential spills or leaks.[9]

  • Request for Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill and Exposure Procedures

Spills:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material using an appropriate tool, avoiding the generation of dust. If a solution is spilled, absorb it with an inert absorbent material like vermiculite or sand.[9] Place the collected material into the designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the immediate area and contact your institution's EHS department for assistance.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[9] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9]

  • Inhalation: Move the affected individual to an area with fresh air.[9]

  • Ingestion: Do not induce vomiting.[9]

In all cases of exposure, seek immediate medical attention.

Quantitative Data Summary

ParameterValueReference
CAS Number 1467-40-9[10]
Molecular Formula C17H14O3[10]
Molecular Weight 266.29 g/mol [10]
Melting Point 107-109 °C[]
Boiling Point 422.7 °C at 760 mmHg[]
Density 1.172 g/cm³[]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generate Waste (this compound, contaminated materials) B Segregate as Non-Halogenated Solid Waste A->B C Place in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Utilize Secondary Containment D->E F Request Pickup from EHS or Licensed Contractor D->F G Proper Disposal by Authorized Personnel F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5-Diphenylpentane-1,3,5-trione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Diphenylpentane-1,3,5-trione

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the necessary equipment.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory coat.A standard lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respirator.A respirator with a particulate filter is recommended, especially when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.
II. Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining a safe laboratory environment.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly after handling and before leaving the laboratory.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents and incompatible materials.

  • The recommended storage temperature is between 2-8°C in an inert atmosphere[1].

III. Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused material, contaminated lab supplies (e.g., weighing paper, pipette tips), and rinseate from cleaning glassware, in a designated and properly labeled hazardous waste container.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Disposal Method: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware handling_exp->cleanup_decon disposal_waste Collect Hazardous Waste handling_exp->disposal_waste cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_ppe->disposal_waste disposal_store Store in Designated Area disposal_waste->disposal_store disposal_pickup disposal_pickup disposal_store->disposal_pickup Request EHS Pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.